6"-O-malonylglycitin
Description
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Properties
Molecular Formula |
C25H23O13- |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoate |
InChI |
InChI=1S/C25H24O13/c1-34-16-6-13-15(35-9-14(21(13)30)11-2-4-12(26)5-3-11)7-17(16)37-25-24(33)23(32)22(31)18(38-25)10-36-20(29)8-19(27)28/h2-7,9,18,22-26,31-33H,8,10H2,1H3,(H,27,28)/p-1/t18-,22-,23+,24-,25-/m1/s1 |
InChI Key |
OWMHCYFEIJPHFB-GOZZSVHWSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6"-O-malonylglycitin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6"-O-malonylglycitin is a naturally occurring isoflavone (B191592) found predominantly in soybeans and soy-based products.[1][2][3] As a malonylated conjugate of glycitin, it belongs to a class of compounds recognized for their potential health benefits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, known biological activities, and relevant experimental protocols for this compound. The information is intended to support further research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is classified as a glycosyloxyisoflavone.[1] It is structurally derived from the isoflavone glycitin, where a malonyl group is attached at the 6" position of the glucose moiety.[1][4] This malonylation significantly impacts the compound's stability and bioavailability. It is known to be thermally unstable, often converting to its corresponding glucoside, glycitin, during heat processing.[5][6]
Below is the chemical structure of this compound:
Source: PubChem CID 23724657[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₄O₁₃ | [1][2][3][7] |
| Molecular Weight | 532.45 g/mol | [2][7][8] |
| IUPAC Name | 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | [1] |
| CAS Number | 137705-39-6 | [1][2] |
| Appearance | Off-White Solid | [8] |
| Melting Point | 162 °C | [1] |
| Solubility | Soluble in DMSO and Methanol (MeOH) | [8] |
| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4--INVALID-LINK--COC(=O)CC(=O)O)O)O">C@@HO | [1][7] |
| InChI Key | OWMHCYFEIJPHFB-GOZZSVHWSA-N | [1][7][8] |
Biological Activities and Potential Signaling Pathways
Flavonoids, as a broad class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[9] this compound, as a member of this family, is also implicated in several biological processes.
Known Biological Activities
-
Enzyme Inhibition: this compound has been demonstrated to be an effective inhibitor of β-glucosidase activity at temperatures below 37°C.[2] This enzymatic inhibition may influence the metabolism of other glycosides.
-
Anticancer Potential: Preliminary research suggests that this compound may inhibit cancer cell growth by impeding protein synthesis and inducing apoptosis.[2]
Postulated Signaling Pathways
While specific signaling pathways for this compound are not yet extensively detailed in the literature, its potential to induce apoptosis suggests an interaction with key cell survival and death pathways. Flavonoids can modulate signaling cascades such as PI3K/Akt and MAPK, which are central to cell survival and proliferation.[10] The induction of apoptosis could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
The diagram below illustrates a generalized intrinsic apoptosis pathway that could potentially be influenced by compounds like this compound.
Caption: Postulated influence of this compound on the intrinsic apoptosis pathway.
Experimental Protocols
Reproducible experimental methodologies are critical for advancing research. The following sections detail standardized protocols for the extraction and analysis of this compound from its primary source, soybeans.
Extraction of Isoflavones from Soy
This protocol is adapted from methods designed for extracting isoflavones from solid food samples.[11][12] Due to the thermal instability of malonylated isoflavones, extraction at room temperature is preferred to preserve the native compound profile.[6]
Objective: To extract total isoflavones, including this compound, from a solid soy matrix.
Materials:
-
Ground or freeze-dried soy sample
-
70-80% Methanol (MeOH) or Ethanol (B145695) (EtOH) in water
-
Centrifuge
-
Shaker or vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Weigh approximately 0.15-1.0 g of the finely ground soy sample into a centrifuge tube.[11]
-
Solvent Addition: Add 5-10 mL of 80% ethanol (or methanol).[11][13] The solvent-to-sample ratio should be optimized but can start at approximately 25:1 (mL/g).
-
Extraction: Tightly cap the tube and place it on a shaker for 1-2 hours at room temperature.[11][13] Vigorous mixing ensures efficient extraction.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10-15 minutes to pellet the solid material.[12][13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted isoflavones.
-
Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with an additional volume of the solvent, and the supernatants can be pooled.
-
Filtration: Filter the final supernatant through a 0.45 µm filter to remove any remaining particulate matter before analytical quantification.[13]
The following diagram illustrates the general workflow for this extraction process.
Caption: A typical workflow for the extraction of isoflavones from a solid soy matrix.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for separating and quantifying isoflavones.[13][14]
Objective: To separate and quantify this compound in an extract.
Instrumentation & Columns:
-
HPLC system with a UV/PDA or MS detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
Mobile Phase & Gradient:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
A gradient elution is typically required to separate the 12 common isoflavone isomers found in soy. A representative gradient might start with a high percentage of Solvent A (e.g., 80-90%) and gradually increase the percentage of Solvent B over 30-60 minutes to elute all compounds.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of purified this compound (if available) of known concentrations. If a pure standard is not available, quantification can be performed relative to a more common isoflavone standard (e.g., daidzin), with corrections for molecular weight differences.[12]
-
Injection: Inject 10-20 µL of the filtered extract onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength of approximately 260-270 nm, which is near the absorbance maximum for isoflavones.[13]
-
Identification: Identify the this compound peak by comparing its retention time to that of the pure standard or based on mass spectrometry data (Precursor m/z [M+H]⁺: 533.129).[1]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the linear regression equation from this curve to calculate the concentration of this compound in the sample.
Logical and Structural Relationships
Understanding the chemical relationship between this compound and its parent compounds is essential for interpreting its metabolic fate and biological activity.
Caption: Chemical derivation of this compound from its aglycone and glucoside forms.
Conclusion
This compound is a significant isoflavone conjugate in soybeans whose biological activities are an active area of research. Its inherent instability presents challenges for analysis and processing but also highlights the importance of understanding its native form in dietary sources. The information and protocols provided in this guide offer a foundational resource for scientists investigating the therapeutic potential and biochemical properties of this complex phytochemical. Further research is warranted to elucidate its specific mechanisms of action and its role in human health and disease.
References
- 1. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-O-Malonylglycitin | 137705-39-6 | MM09964 | Biosynth [biosynth.com]
- 3. 6''-O-Malonylglycitin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 6''-O-MALONYLGLYCITIN | 137705-39-6 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. synthose.com [synthose.com]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jfda-online.com [jfda-online.com]
- 14. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 6"-O-malonylglycitin Biosynthesis Pathway in Soybeans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 6"-O-malonylglycitin, a significant isoflavone (B191592) present in soybeans (Glycine max). The guide details the enzymatic steps, relevant quantitative data, experimental protocols, and regulatory networks involved in this pathway, offering a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug discovery.
Introduction to this compound
Isoflavones are a class of secondary metabolites predominantly found in leguminous plants, with soybeans being a particularly rich source. These compounds and their derivatives, including this compound, are of significant interest due to their potential health benefits. They are structurally similar to estrogens and are thus classified as phytoestrogens. The malonylation of isoflavone glycosides is a key modification that influences their stability, solubility, and bioavailability.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be broadly divided into three main stages:
-
Core Isoflavone (Glycitein) Synthesis: The formation of the glycitein (B1671905) aglycone.
-
Glycosylation: The attachment of a glucose molecule to form glycitin (B1671906).
-
Malonylation: The final addition of a malonyl group to produce this compound.
The key enzymes and transformations are outlined below:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[1]
-
Cinnamate 4-Hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[1]
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Reductase (CHR) and Chalcone Isomerase (CHI): Work in concert to produce liquiritigenin (B1674857), a key precursor for daidzein (B1669772) and glycitein.[2]
-
Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 monooxygenase (CYP71D9) that hydroxylates liquiritigenin at the 6-position to form 6,7,4'-trihydroxyflavanone. This is a critical step specific to the biosynthesis of glycitein.
-
Isoflavone Synthase (IFS): A key enzyme (cytochrome P450, CYP93C) that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone (B1672756) skeleton, forming 2,6,7,4'-tetrahydroxyisoflavanone.
-
2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to form the isoflavone aglycone, 6-hydroxydaidzein.
-
Isoflavone O-Methyltransferase (IOMT): Catalyzes the methylation of the hydroxyl group at the 6-position of 6-hydroxydaidzein to form glycitein.
-
UDP-Glycosyltransferase (UGT): Glycosylates glycitein at the 7-hydroxyl position to form glycitin (glycitein 7-O-glucoside).
-
Malonyl-CoA:Isoflavone 7-O-glucoside-6"-O-malonyltransferase (IF7MaT/GmIMaT): The final enzyme in the pathway, which transfers a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucose moiety of glycitin, yielding this compound.[3]
Caption: Biosynthetic pathway of this compound in soybeans.
Quantitative Data
The accumulation of this compound and its precursors is influenced by genetic and environmental factors. The following tables summarize available quantitative data.
Table 1: Enzyme Kinetic Parameters for Soybean Isoflavone Malonyltransferases (GmIMaT1 and GmIMaT3).[3]
| Enzyme | Substrate | Km (µM) |
| GmIMaT1 | Glycitin | 13.11 |
| Genistin | 23.04 | |
| Daidzin | 36.28 | |
| GmIMaT3 | Glycitin | 12.94 |
| Genistin | 26.67 | |
| Daidzin | 30.12 |
Table 2: Concentration of Isoflavones in Different Soybean Tissues and Cultivars.
| Isoflavone | Tissue/Cultivar | Concentration (µg/g dry weight) | Reference |
| This compound | Roasted Soybean | 53.7 (average) | [4] |
| Total Isoflavones | Embryo | 2887 (average) | [5] |
| Total Isoflavones | Whole Seed | 575 (average) | [5] |
| Total Isoflavones | Cotyledon | 325 (average) | [5] |
| Total Isoflavones | Seed Coat | 33 (average) | [5] |
| Total Isoflavones | Various Cultivars | 551.15 - 7584.07 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.
Isoflavone Extraction and HPLC Analysis
This protocol is adapted from various sources for the extraction and quantification of isoflavones from soybean seeds.[7][8][9]
Objective: To extract and quantify this compound and other isoflavones from soybean material.
Materials:
-
Soybean seeds, ground to a fine powder
-
80% Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid
-
Centrifuge
-
HPLC system with a C18 column and UV detector
-
Isoflavone standards (daidzin, glycitin, genistin, malonyldaidzin, malonylglycitin, malonylgenistin)
Protocol:
-
Extraction:
-
Weigh approximately 1 g of ground soybean powder into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Carefully collect the supernatant.
-
-
Sample Preparation:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., ODS 15 cm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% glacial acetic acid.
-
Solvent B: Acetonitrile with 0.1% glacial acetic acid.
-
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B, gradually increase it to elute the more nonpolar compounds, and then return to the initial conditions to re-equilibrate the column. A starting point could be 10% B, increasing to 50% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve for each isoflavone of interest using the commercially available standards.
-
Identify the peaks in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the amount of each isoflavone by integrating the peak area and comparing it to the standard curve.
-
Caption: Experimental workflow for isoflavone analysis.
In Vitro Malonyltransferase (GmIMaT) Activity Assay
This protocol is based on the methods described for characterizing isoflavone malonyltransferases.[3][10]
Objective: To determine the enzymatic activity of recombinant GmIMaT.
Materials:
-
Purified recombinant GmIMaT enzyme
-
Isoflavone 7-O-glucoside substrate (e.g., glycitin)
-
Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)
-
HPLC system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Isoflavone glucoside substrate (e.g., 50 µM final concentration)
-
Malonyl-CoA (e.g., 200 µM final concentration)
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified recombinant GmIMaT enzyme.
-
Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of methanol or by heating.
-
-
Product Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC as described in section 4.1 to separate and quantify the malonylated product (this compound).
-
-
Enzyme Kinetics:
-
To determine Km and Vmax, vary the concentration of one substrate while keeping the other constant and measure the initial reaction velocity.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
-
Regulation of this compound Biosynthesis
The biosynthesis of isoflavones, including this compound, is tightly regulated at the transcriptional level by a complex network of transcription factors and is also influenced by environmental cues.
Transcriptional Regulation:
-
MYB Transcription Factors: Several MYB transcription factors have been identified as key regulators. For example, GmMYB176 activates the expression of Chalcone Synthase 8 (CHS8), a key enzyme in the isoflavone pathway.[11] Other MYB proteins, such as GmMYB29, also play a positive regulatory role.[1]
-
bZIP and WRKY Transcription Factors: These families of transcription factors are also implicated in the regulation of isoflavone biosynthesis genes.
-
Light Signaling: Light quality and photoperiod influence the expression of isoflavone biosynthetic genes. Blue light, for instance, can activate a signaling cascade involving GmCRYs, GmCOP1, and GmSTFs, leading to the upregulation of pathway genes.
Protein-Protein Interactions:
-
Evidence suggests that the enzymes of the isoflavone biosynthetic pathway form multi-enzyme complexes, or "metabolons," which are thought to be anchored to the endoplasmic reticulum. These complexes facilitate efficient channeling of intermediates through the pathway. For instance, Isoflavone Synthase (IFS) has been shown to interact with Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).
Caption: Simplified regulatory network of isoflavone biosynthesis in soybean.
Conclusion
The biosynthesis of this compound in soybeans is a complex and highly regulated process. Understanding the enzymatic steps, their kinetics, and the regulatory networks that control this pathway is crucial for efforts to enhance the nutritional value of soybeans and for the potential biotechnological production of these valuable compounds. This technical guide provides a foundational resource for researchers to delve deeper into this fascinating area of plant biochemistry. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the intricate details of the regulatory network.
References
- 1. Differentially Expressed Genes Related to Isoflavone Biosynthesis in a Soybean Mutant Revealed by a Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of isoflavone biosynthesis and regulation in soybean: a review [sc.iga.ac.cn]
- 8. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid 6-hydroxylase from soybean (Glycine max L.), a novel plant P-450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of protein-protein interactions of isoflavonoid biosynthetic enzymes with 2-hydroxyisoflavanone synthase in soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 6"-O-malonylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activities of soy isoflavones, with a specific focus on the available data for glycitin (B1671906) and its aglycone, glycitein (B1671905), as direct research on 6"-O-malonylglycitin is limited. This document summarizes key findings on their potential anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for relevant in vitro assays are provided, alongside visualizations of implicated signaling pathways to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science.
Introduction
In Vitro Biological Activities
The in vitro biological activities of glycitin and glycitein have been investigated in various cell-based and enzymatic assays. The key activities identified include anti-inflammatory, antioxidant, and effects relevant to cancer research.
Anti-inflammatory Activity
Glycitein has been shown to alleviate inflammation in in vitro models. Studies on human keratinocytes suggest that glycitein can reduce inflammation by modulating signaling pathways associated with cellular stress and proliferation.[1][2]
Antioxidant Activity
Like many flavonoids, soy isoflavones, including glycitin, exhibit antioxidant properties. These effects are often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress at the cellular level.[3]
Anticancer-Related Activities
The potential of flavonoids to influence cancer-related processes has been a subject of extensive research. Various flavonoids have demonstrated cytotoxic activity against different cancer cell lines, often mediated through the induction of apoptosis and cell cycle arrest.[4][5] While specific data for this compound is unavailable, the broader class of isoflavones has been studied for these effects.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on various flavonoids, providing context for the potential activity of glycitin and its derivatives.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Selected Flavonoids
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |
| Glycitein | M5-stimulated keratinocytes | HaCaT | Reduction of inflammation and apoptosis | Effective at 10 and 20 µM | [1][2] |
| Quercetin | DPPH radical scavenging | Cell-free | IC50 | 11.1 ± 0.4 µM | [7] |
| Galangin | LPS-induced inflammation | IEC-6 | Reduction of pro-inflammatory cytokines | Effective at 5 µM | [8][9] |
Table 2: In Vitro Anticancer-related Activity of Selected Flavonoids
| Compound | Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| Luteolin | A375 (Melanoma) | MTT | Cell Viability | 38.23 µM (48h) | [4] |
| Luteolin | C32 (Melanoma) | MTT | Cell Viability | 42.10 µM (48h) | [4] |
| 5,6-dihydroxyflavone | A375 (Melanoma) | NRU | Cell Viability | 14.7 ± 1.2 µM (48h) | [4] |
| 7,8-dihydroxyflavone | C32 (Melanoma) | NRU | Cell Viability | 14.7 ± 1.1 µM (48h) | [4] |
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly used to assess the biological activities of flavonoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a 0.2 mM methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.[10]
Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.[11]
Signaling Pathways and Mechanisms of Action
In vitro studies on glycitin and its aglycone, glycitein, have implicated several signaling pathways in their biological effects.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and apoptosis. Glycitein has been shown to inhibit this pathway in M5-stimulated HaCaT keratinocytes, which is associated with a reduction in inflammation and hyperproliferation.[1][2]
Caption: Glycitein inhibits the PI3K/Akt pathway.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) signaling plays a critical role in tissue repair and extracellular matrix production. Glycitin has been found to promote the proliferation and migration of human dermal fibroblasts by activating the TGF-β signaling pathway, suggesting a role in skin anti-aging.[3]
Caption: Glycitin activates the TGF-β signaling pathway.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for screening the in vitro biological activity of a novel compound.
References
- 1. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K-Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soy Isoflavone Glycitin (4'-Hydroxy-6-Methoxyisoflavone-7-D-Glucoside) Promotes Human Dermal Fibroblast Cell Proliferation and Migration via TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study [mdpi.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. In vitro hormonal effects of soybean isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. <i>In silico</i> and <i>in vitro</i> antioxidant and cytotoxicity evaluation of oxygenated xanthone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. The In Vitro Anti-Inflammatory Activities of Galangin and Quercetin towards the LPS-Injured Rat Intestinal Epithelial (IEC-6) Cells as Affected by Heat Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In Vitro Anti-Inflammatory Activities of Galangin and Quercetin towards the LPS-Injured Rat Intestinal Epithelial (IEC-6) Cells as Affected by Heat Treatment | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Role of 6"-O-malonylglycitin in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflavonoids are a critical class of secondary metabolites in plants, particularly legumes, that play a pivotal role in defense against pathogens. Among these, the malonylated forms have garnered increasing attention due to their enhanced stability and solubility. This technical guide provides an in-depth exploration of 6"-O-malonylglycitin, a malonylated derivative of the isoflavone (B191592) glycitin (B1671906), and its role in plant defense mechanisms. We delve into its biosynthesis, the signaling pathways that regulate its production in response to biotic stress, and its putative function as a phytoalexin. This guide also presents detailed experimental protocols for the extraction, quantification, and bioassay of this compound, and summarizes the available quantitative data to facilitate further research and potential applications in crop protection and drug development.
Introduction
Plants have evolved sophisticated defense systems to counteract pathogen attacks. A key strategy is the production of antimicrobial compounds known as phytoalexins at the site of infection.[1] Isoflavonoids, a class of flavonoids predominantly found in leguminous plants, are well-established phytoalexins.[2][3] Their biosynthesis is induced by various biotic and abiotic stresses, including fungal and bacterial infections.[4]
The biological activity and efficacy of isoflavonoids can be modulated through various biochemical modifications, including glycosylation and malonylation. Malonylation, the attachment of a malonyl group, is a common modification of isoflavone glucosides and is thought to play a significant role in their stability, solubility, and transport to the vacuole for storage.[5] This modification can influence the timing and intensity of the defense response.
This compound is a malonylated isoflavone derived from glycitin. While research has focused on the broader class of isoflavonoids, the specific role of this compound in plant defense is an emerging area of investigation. This guide aims to consolidate the current understanding of this compound and provide a technical framework for future research.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch.
2.1. Phenylpropanoid and Isoflavonoid (B1168493) Pathways
The pathway initiates with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to 4-coumaroyl-CoA.[6] This central precursor enters the flavonoid biosynthesis pathway, leading to the formation of chalcones. A key branching point for isoflavonoid synthesis is the conversion of naringenin (B18129) chalcone (B49325) to the isoflavone daidzein, a reaction catalyzed by isoflavone synthase (IFS).[7] Daidzein can then be converted to other isoflavones, including glycitein, the precursor of glycitin.
2.2. Glycosylation and Malonylation
Glycitein undergoes glycosylation to form glycitin (glycitein 7-O-glucoside). The final step in the formation of this compound is the transfer of a malonyl group from malonyl-CoA to the 6"-hydroxyl group of the glucosyl moiety of glycitin. This reaction is catalyzed by an isoflavone malonyltransferase (IMaT). In soybean, several isoflavone malonyltransferases have been identified, including GmIMaT1 and GmIMaT3.[2]
Regulation of this compound Production in Plant Defense
The accumulation of this compound is tightly regulated and induced upon perception of pathogen-associated molecular patterns (PAMPs) or elicitors. This regulation occurs primarily at the transcriptional level, involving complex signaling cascades.
3.1. Putative Signaling Pathway
While the precise signaling pathway leading to this compound production is not fully elucidated, a putative pathway can be constructed based on the known mechanisms of plant defense signaling, particularly the jasmonic acid (JA) pathway.
-
Pathogen Recognition: Pathogen-derived elicitors are recognized by pattern recognition receptors (PRRs) on the plant cell surface.
-
Signal Transduction: This recognition triggers a downstream signaling cascade, often involving reactive oxygen species (ROS) and calcium influx.
-
Jasmonic Acid Biosynthesis: The signal is transduced to activate the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
-
Derepression of Transcription Factors: JA-Ile binds to its receptor, the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.
-
Activation of Gene Expression: The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes.[8][9] It is hypothesized that these transcription factors bind to specific cis-regulatory elements, such as G-box motifs or other jasmonate-responsive elements (JAREs), in the promoters of isoflavonoid biosynthesis genes, including isoflavone malonyltransferases (e.g., GmIMaT).[10][11]
-
Enzyme Production and Phytoalexin Accumulation: The increased expression of these genes leads to the synthesis of the corresponding enzymes, resulting in the accumulation of this compound and other phytoalexins.
Quantitative Data on Isoflavone Accumulation
While specific quantitative data for the accumulation of this compound in response to pathogen infection are limited in the current literature, studies on related malonylated isoflavones and total isoflavones provide valuable insights into the expected trends. The following tables summarize representative data from studies on soybean responses to elicitors and pathogens. It is important to note that the absolute values can vary significantly depending on the soybean cultivar, the specific pathogen or elicitor, and the experimental conditions.
Table 1: Elicitor-Induced Accumulation of Isoflavones in Soybean
| Elicitor | Soybean Cultivar | Tissue | Analyte | Fold Change vs. Control | Reference |
| Chitosan (1 mg/mL) | Wilis | Seeds (R3 stage) | Total Isoflavones | 1.37 | [12][13] |
| Salicylic Acid (10 µM) | MAUS-2 | Seeds (R7 stage) | Total Isoflavones | ~1.5 (estimated) | [8] |
| Aspergillus niger (0.1%) | MAUS-2 | Seeds (R7 stage) | Total Isoflavones | 3.6 | [8] |
Table 2: Pathogen-Induced Changes in Isoflavone Levels in Soybean
| Pathogen | Soybean Line | Tissue | Analyte | Observation | Reference |
| Phytophthora sojae | Resistant Line | Hypocotyls | Daidzein | Increased accumulation | [2][4] |
| Phytophthora sojae | Overexpressing NLR gene | Hypocotyls | Malonylgenistin | Significantly higher than wild-type | [12] |
Experimental Protocols
5.1. Extraction of Isoflavones from Plant Tissue
This protocol is adapted from standard methods for isoflavone extraction from soybean.[14][15]
Materials:
-
Plant tissue (e.g., soybean leaves, hypocotyls, or seeds), freeze-dried and ground to a fine powder.
-
80% (v/v) Methanol (B129727) (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of powdered plant tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracts at -20°C until analysis.
5.2. Quantification of this compound by HPLC-UV
This protocol provides a general framework for the HPLC analysis of isoflavones.[14][15]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 40% B
-
35-40 min: 40% B
-
40-41 min: Linear gradient from 40% to 15% B
-
41-50 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Standard: A certified reference standard of this compound is required for accurate quantification. If unavailable, relative quantification can be performed.
Quantification:
A calibration curve should be prepared using a series of known concentrations of the this compound standard. The peak area of this compound in the sample chromatograms is then used to determine its concentration based on the calibration curve.
5.3. Antifungal Bioassay
This protocol is a general method for assessing the antifungal activity of a purified compound.[2]
Materials:
-
Purified this compound
-
Fungal pathogen (e.g., Phytophthora sojae, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Positive control (e.g., a commercial fungicide)
-
Negative control (solvent only)
Procedure:
-
Prepare Fungal Spore Suspension: Grow the fungal pathogen on an agar plate. Collect spores and suspend them in sterile water or a suitable buffer. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL).
-
Prepare Compound Dilutions: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well containing the compound dilutions, the positive control, and the negative control.
-
Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Assessment of Fungal Growth: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a spectrophotometer. Alternatively, visually assess the fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the compound compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound, as a malonylated isoflavone, is an integral component of the sophisticated chemical defense arsenal (B13267) of plants like soybean. Its biosynthesis is intricately linked to the general isoflavonoid pathway and is likely regulated by defense-related signaling cascades, such as the jasmonic acid pathway. The malonylation of glycitin is a key modification that likely enhances its function as a phytoalexin by improving its stability and solubility.
While this guide provides a comprehensive overview and technical framework, several knowledge gaps remain. Future research should focus on:
-
Quantitative analysis: Precisely quantifying the accumulation of this compound in different plant tissues in response to a range of pathogens and elicitors.
-
Bioactivity: Determining the specific antifungal and antibacterial activity of purified this compound against a panel of relevant plant pathogens to establish its IC50 values.
-
Signaling pathway elucidation: Unraveling the specific transcription factors and cis-regulatory elements that control the expression of isoflavone malonyltransferase genes in response to defense signals.
-
In planta function: Utilizing gene editing technologies to modulate the expression of isoflavone malonyltransferases to definitively establish the in planta role of this compound in disease resistance.
Addressing these research questions will not only deepen our fundamental understanding of plant-pathogen interactions but also pave the way for the development of novel strategies for enhancing crop resilience and discovering new bioactive compounds for pharmaceutical applications.
References
- 1. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolomics Analysis of Soybean Hypocotyls in Response to Phytophthora sojae Infection [frontiersin.org]
- 3. Metabolomics Analysis of Soybean Hypocotyls in Response to Phytophthora sojae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel jasmonate-responsive element in the AtJMT promoter and its binding protein for AtJMT repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Jasmonate-Responsive Element in the AtJMT Promoter and Its Binding Protein for AtJMT Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Transcriptome and Metabolome Analysis Reveals Molecular Mechanisms Underlying Resistance to Phytophthora Root Rot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Mechanism and Efficacy of Kojic Acid for the Control of Sclerotinia sclerotiorum in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening of soybean antifungal isoflavones based on targeted metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combining targeted metabolite analyses and transcriptomics to reveal the specific chemical composition and associated genes in the incompatible soybean variety PI437654 infected with soybean cyst nematode HG1.2.3.5.7 - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Distribution of 6"-O-Malonylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Malonylglycitin is a naturally occurring isoflavone (B191592), a class of secondary metabolites found predominantly in leguminous plants. It is the 6"-O-malonyl ester of glycitin, which itself is the 7-O-glucoside of the isoflavone aglycone, glycitein (B1671905). As a significant component of the isoflavone profile in certain plants, particularly soybean (Glycine max), understanding its distribution, biosynthesis, and physiological role is crucial for research in plant biology, food science, and pharmacology. Malonylation is a key modification that increases the water solubility and in vivo stability of isoflavone glycosides, suggesting a role for these compounds as stable storage forms within the plant.[1] This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and analytical methodologies for this compound.
Natural Occurrence and Distribution
This compound is primarily found in plants belonging to the Fabaceae (legume) family. Among these, soybean (Glycine max) is the most significant source, where malonylated isoflavones, including this compound, are the most abundant forms in many tissues.[2]
Distribution within Soybean (Glycine max)
The distribution of this compound within the soybean plant is not uniform. The highest concentrations are typically found in the seed, with significant variation between different parts of the seed.
-
Hypocotyl: The hypocotyl (embryonic axis) of the soybean seed contains the highest concentration of isoflavones, including this compound.[3]
-
Cotyledons: The cotyledons also contain substantial amounts of this compound, though generally less than the hypocotyl.[3]
-
Seed Coat: The seed coat contains negligible amounts of isoflavones.[3]
The concentration of this compound is also influenced by the soybean cultivar, growing conditions, and processing methods.
Quantitative Data on this compound Content
The following tables summarize the quantitative data for this compound content in various soybean materials from different studies.
Table 1: Concentration of this compound in Different Soybean Tissues and Products
| Soybean Material | Concentration (mg/100g FW) | Reference |
| Roasted Soybean (Average) | 5.37 | [4] |
| Roasted Soybean (Min-Max) | 1.50 - 7.40 | [4] |
| Edamame (Immature Soybean) (Average) | 5.15 | |
| Edamame (Immature Soybean) (Min-Max) | 2.84 - 15.95 |
Table 2: Isoflavone Content, Including this compound, in Soybean Cultivars
| Cultivar/Maturity Group | This compound (μg/g) | Total Isoflavones (μg/g) | Reference |
| Various Cultivars (Average) | Not specified individually | 2972.64 | [5] |
| Various Cultivars (Range) | Not specified individually | 551.15 - 7584.07 | [5] |
| 'Aokimame' (High Glycitein) | High in hypocotyl | Not specified | [3] |
| 'Fukuyutaka' (Low Glycitein) | Low in hypocotyl | Not specified | [3] |
| 'Kumaji-1' (Null Glycitein) | Absent in hypocotyl | Not specified | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid and isoflavonoid (B1168493) pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone aglycone, glycitein. This is followed by glycosylation and subsequent malonylation.
The key steps in the biosynthesis of this compound are:
-
Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.
-
Isoflavonoid Pathway: 4-coumaroyl-CoA enters the isoflavonoid pathway, leading to the formation of the isoflavone aglycone, daidzein.
-
Glycitein Synthesis: Daidzein undergoes a two-step conversion to glycitein. This involves hydroxylation at the 6-position by a flavonoid 6-hydroxylase (F6H4) to form 6-hydroxydaidzein, followed by methylation of the 6-hydroxyl group by an isoflavone O-methyltransferase (IOMT3).[6]
-
Glycosylation: The aglycone glycitein is then glycosylated at the 7-hydroxyl position by a UDP-glycosyltransferase (UGT) to form glycitin.
-
Malonylation: Finally, a malonyl group is transferred from malonyl-CoA to the 6"-hydroxyl group of the glucose moiety of glycitin. This reaction is catalyzed by a malonyl-CoA:isoflavone 7-O-glucoside-6"-O-malonyltransferase (isoflavone malonyltransferase).[7]
Role in Plant Signaling
Direct evidence for this compound as a signaling molecule is limited. Instead, its primary physiological role is believed to be that of a stable, inactive storage and transport form of the bioactive aglycone, glycitein.[2] Malonylation increases the stability of the glycoside, preventing its premature hydrolysis by β-glucosidases within the plant cell vacuole where it is stored.
The bioactive isoflavone aglycones, including glycitein, daidzein, and genistein, are known to function as signaling molecules in plant-microbe interactions, particularly in the symbiosis between legumes and nitrogen-fixing rhizobia bacteria.[1][3] They act as chemoattractants for rhizobia and induce the expression of nodulation (nod) genes in the bacteria, initiating the formation of root nodules. Isoflavones also act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack.[1]
When required for signaling or defense, this compound is likely de-malonylated and then de-glycosylated to release the active glycitein aglycone. This conversion can be triggered by biotic or abiotic stresses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Isoflavone Malonyltransferases GmIMaT1 and GmIMaT3 Differently Modify Isoflavone Glucosides in Soybean (Glycine max) under Various Stresses [frontiersin.org]
- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current perspectives on the beneficial effects of soybean isoflavones and their metabolites on plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6"-O-malonylglycitin and its Relation to other Soy Isoflavones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6"-O-malonylglycitin, a significant isoflavone (B191592) present in soybeans. It details its chemical properties, biosynthetic pathway, and its intricate relationship with other soy isoflavones. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and visualizes its metabolic and signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this bioactive compound.
Introduction to Soy Isoflavones
Soybeans (Glycine max) are a rich source of isoflavones, a class of phytoestrogens with a similar structure to human estrogen. These compounds have garnered significant attention for their potential health benefits. The primary isoflavones in soybeans exist in four chemical forms: aglycones (daidzein, genistein, and glycitein), their respective β-glucosides (daidzin, genistin, and glycitin), acetyl-glucosides, and malonyl-glucosides. This compound is one of the predominant malonyl-glucoside forms, derived from the aglycone glycitein (B1671905).
Chemical Profile of this compound
This compound is the 6"-O-malonyl ester of glycitin. Its chemical structure consists of the glycitein aglycone linked to a glucose molecule, which is further esterified with a malonyl group.
| Property | Value | Reference |
| Molecular Formula | C25H24O13 | [1][2][3] |
| Molecular Weight | 532.4 g/mol | [1][3] |
| IUPAC Name | 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | [1][3] |
| CAS Number | 137705-39-6 | [1] |
| Appearance | Off-White Solid | [4] |
| Solubility | DMSO, MeOH | [4] |
Biosynthesis and Metabolism
The biosynthesis of this compound in soybeans is a multi-step enzymatic process. It begins with the synthesis of the isoflavone aglycone, glycitein. Glycitein then undergoes glycosylation to form glycitin, which is subsequently malonylated to yield this compound.[5]
Upon ingestion, malonyl-glucosides like this compound are not directly absorbed. They are first hydrolyzed by intestinal β-glucosidases to their respective aglycones, in this case, glycitein.[5] The aglycones are the biologically active forms that can be absorbed or further metabolized by the gut microbiota.[6]
Figure 1: Metabolic pathway of this compound in the human gut.
Quantitative Data
The concentration of this compound and other isoflavones varies significantly depending on the soybean cultivar, maturity, and processing methods. Malonylated isoflavones are known to be heat-labile and can be converted to their corresponding glucosides or acetylglucosides during thermal processing.[7][8][9][10]
Table 1: Concentration of Major Isoflavones in Different Soybean Cultivars (μg/g)
| Cultivar | Malonylgenistin | Malonyldaidzin | Malonylglycitin | Genistin | Daidzin | Glycitin | Reference |
| Bean Sprout Soybeans (avg) | 743.4 | - | - | - | - | - | [11] |
| Bean Paste Soybeans (avg) | - | - | - | - | - | - | [11] |
| Vegetable Soybeans (avg) | - | - | - | - | - | - | [11] |
| Cooked-with-rice Soybeans (avg) | - | - | - | - | - | - | [11] |
| 40 Cultivars (avg) | - | - | 2972.64 (total isoflavones) | - | - | - | [12] |
Table 2: Isoflavone Content in Selected Soy Foods (mg/100g FW)
| Food Product | This compound | Glycitein (from all forms) | Reference |
| Roasted Soybeans | 5.37 | 2.87 | [3] |
| Edamame (Green Soybeans) | - | 2.75 | |
| Soy bacon bits | - | - | [13] |
Experimental Protocols
Extraction of Isoflavones from Soybeans
A common method for extracting isoflavones from soybean samples involves the use of a polar organic solvent mixed with an acid.
Protocol:
-
Weigh 2.0 g of ground soybean material into a 15-mL glass vial.
-
Add 10 mL of methanol (B129727) and 2 mL of aqueous 0.1 M HCl.[14]
-
Sonicate the mixture for 20 minutes at room temperature.[14]
-
Separate the supernatant and filter it through Whatman No. 42 filter paper.[15]
-
Perform a second filtration using a 0.45 µm PTFE syringe filter.[14]
-
Remove the solvent under low pressure using a rotary evaporator.
-
Adjust the final volume to 2 mL with methanol for analysis.[14]
Figure 2: Workflow for the extraction and analysis of soy isoflavones.
HPLC-MS/MS Analysis of Isoflavones
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and reliable method for the determination of isoflavones.
Instrumental Conditions:
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm).[14]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.8 mL/min.[15]
-
Detection: UV detector at 260 nm and a tandem mass spectrometer.[15]
-
MS/MS Parameters: Optimized for each specific isoflavone.[14]
Enzymatic Hydrolysis of Malonyl-glucosides
To quantify the total aglycone content, enzymatic hydrolysis is often employed to convert the glucoside forms to their aglycones.
Protocol:
-
Prepare an isoflavone extract as described in section 5.1.
-
Adjust the pH of the extract to the optimal pH for the chosen β-glucosidase (e.g., pH 5.0 for cellulase).
-
Add the β-glucosidase enzyme to the extract.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C).
-
Stop the reaction after a predetermined time by adding a solvent like methanol.
-
Analyze the sample using HPLC-MS/MS to quantify the aglycones.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its aglycone, glycitein, after metabolic conversion. Glycitein exhibits weak estrogenic activity by binding to estrogen receptors. The estrogenic activity of glycitein is thought to contribute to its various health benefits, including the suppression of oxidative stress.[5]
Soy isoflavones, in general, have been shown to modulate multiple cellular signaling pathways implicated in cancer and other chronic diseases. These pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies suggest that isoflavones can inhibit this pathway, leading to apoptosis in cancer cells.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival. Isoflavones have been shown to inhibit NF-κB activity.
-
MAPK Pathway: This pathway regulates cell proliferation, differentiation, and apoptosis. The effects of isoflavones on this pathway can be cell-type specific.
-
Wnt Pathway: This pathway is involved in cell fate determination and proliferation. Dysregulation of this pathway is often observed in cancer, and isoflavones may play a role in its modulation.
References
- 1. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 2. Isoflavone levels in soy foods consumed by multiethnic populations in Singapore and Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing details for content value of 6''-O-Malonylglycitin in Soybean, roasted - Phenol-Explorer [phenol-explorer.eu]
- 4. O-GlcNAcylation regulation of cellular signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycitein - Wikipedia [en.wikipedia.org]
- 6. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 9. Isoflavone Changes in Immature and Mature Soybeans by Thermal Processing [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Multivariate Evaluation of Biofunctional Metabolites in Korean Soybean Cultivars by Use Categories: Assessment of Antioxidant and Enzyme Inhibition Activities [mdpi.com]
- 12. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6"-O-malonylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6"-O-malonylglycitin, a key isoflavone (B191592) found in soybeans. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Mass Spectrometry (MS) Data
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a primary technique for the analysis of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Reference |
| Negative ESI | Ion Trap | 531 | 487, 443, 283 | [1] |
| Negative ESI | Not Specified | 531.1 | Not Specified | Not Specified |
Fragmentation Pathway
The fragmentation of the deprotonated molecule [M-H]⁻ of this compound (m/z 531) in tandem mass spectrometry (MS/MS) provides characteristic product ions. The loss of a malonyl group (86 Da) results in the formation of the glycitin-7-O-glucoside ion (m/z 445). Further fragmentation can lead to the glycitein (B1671905) aglycone ion (m/z 283) through the cleavage of the glycosidic bond.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts of Glycitein (Aglycone of this compound) in DMSO-d₆
| Carbon Atom | Chemical Shift (ppm) |
| 2 | 152.0 |
| 3 | 122.5 |
| 4 | 174.8 |
| 4a | 118.5 |
| 5 | 102.2 |
| 6 | 147.5 |
| 7 | 157.5 |
| 8 | 94.5 |
| 8a | 157.5 |
| 1' | 121.2 |
| 2', 6' | 130.2 |
| 3', 5' | 115.0 |
| 4' | 157.5 |
| 6-OCH₃ | 60.5 |
Note: This data is for the aglycone glycitein and serves as a reference. The presence of the malonyl-glucose moiety at the 7-O position in this compound will induce shifts in the surrounding carbon atoms.
Experimental Protocols
Sample Preparation for HPLC-MS Analysis
A common method for the extraction of isoflavones from soybean flour involves using a methanol/water mixture (e.g., 80:20 v/v). The resulting extract is then filtered and can be directly analyzed by reverse-phase HPLC.[1]
HPLC-ESI-MS Analysis
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed for the separation of isoflavones.[1]
-
Ionization: Electrospray ionization (ESI) in negative mode is effective for the detection of malonylated isoflavones, as they readily form [M-H]⁻ ions.[1]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns of the parent ions.[1]
Logical Workflow for Isoflavone Analysis
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a soybean source.
Caption: Workflow for the analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural elucidation and quantitative analysis, it is recommended to acquire high-resolution NMR data on a purified standard and to develop and validate specific MS methods.
References
Discovery and Isolation of 6"-O-malonylglycitin from Glycine max: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of 6"-O-malonylglycitin, a significant isoflavone (B191592) native to Glycine max (soybean). This guide details the chemical properties, experimental protocols for extraction and purification, and quantitative data pertinent to this compound. Furthermore, it elucidates the potential biological significance of glycitin (B1671906) and its derivatives through detailed signaling pathway diagrams, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Soybeans (Glycine max) are a rich source of isoflavones, a class of phytoestrogens with a wide range of reported health benefits.[1] These compounds exist in various forms, including aglycones (e.g., glycitein), their corresponding glucosides (e.g., glycitin), and acetyl or malonyl conjugates of these glucosides.[2] this compound is a prominent malonylated isoflavone glycoside found in soybeans, characterized by a malonyl group esterified to the 6" position of the glucose moiety of glycitin.[3] The presence of the malonyl group renders the molecule thermally labile, a critical consideration for its extraction and isolation.[3][4] Understanding the isolation and biological activity of this specific isoflavone is crucial for its potential therapeutic applications.
Chemical and Physical Properties
This compound is a glycosyloxyisoflavone with the molecular formula C₂₅H₂₄O₁₃ and a molecular weight of 532.45 g/mol .[4][5] Its structure is fundamentally that of glycitin with an attached malonyl group.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₄O₁₃ | [4][5] |
| Molecular Weight | 532.45 g/mol | [5] |
| IUPAC Name | 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | [7] |
| CAS Number | 137705-39-6 | [5] |
| Physical Description | Solid | [7] |
| Melting Point | 162 °C | [7] |
Quantitative Data
The concentration of this compound, along with other isoflavones, can vary significantly between different soybean cultivars and is influenced by environmental conditions during growth.[8] Malonylated glycosides are often the most abundant forms of isoflavones in raw soybeans.[3]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Reference(s) |
| Mass Spectrometry (MS-MS) | Precursor m/z: 533.129 [M+H]⁺ | [7] |
| UV Spectroscopy | Data available but specific λmax not detailed in search results. | [3] |
| ¹H NMR Spectroscopy | Data available but specific shifts not detailed in search results. | [3] |
| ¹³C NMR Spectroscopy | Data available but specific shifts not detailed in search results. | [7] |
Experimental Protocols
The isolation of this compound requires careful consideration of its thermal instability.[4] The following protocols are synthesized from general methods for isoflavone extraction from soybeans, with specific recommendations for preserving the malonylated form.
Extraction of Isoflavones from Glycine max
This protocol outlines a general procedure for the initial extraction of a crude isoflavone mixture from soybean flour.
-
Sample Preparation: Defatted soybean flour is the recommended starting material to minimize lipid interference. If starting with whole soybeans, they should be ground to a fine powder and defatted using a solvent like hexane.
-
Solvent Selection: An aqueous ethanol (B145695) solution (e.g., 70-80% ethanol) is commonly used for isoflavone extraction.
-
Extraction Procedure:
-
Suspend the defatted soybean flour in the extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
To minimize the degradation of malonylated isoflavones, conduct the extraction at room temperature or under refrigerated conditions (4°C).[3]
-
Agitate the slurry for 2-4 hours.
-
Separate the solid material by centrifugation or filtration.
-
Collect the supernatant containing the crude isoflavone extract.
-
Repeat the extraction process on the solid residue to maximize yield.
-
-
Solvent Removal: Evaporate the solvent from the combined extracts under reduced pressure at a low temperature (below 40°C) to obtain a concentrated crude extract.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a suitable method for the isolation of individual isoflavones from the crude extract.
-
Column: A reversed-phase C18 column is appropriate for the separation of isoflavones.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used.
-
Gradient Elution:
-
Start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic solvent.
-
The specific gradient profile will need to be optimized based on the column dimensions and the specific HPLC system used.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 260 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of interest. The elution order of isoflavones will depend on their polarity, with malonylated glycosides generally eluting earlier than their corresponding glucosides.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Remove the solvent from the purified fractions under reduced pressure at a low temperature to obtain the isolated this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the biological activities of its core structures, glycitin and glycitein, provide valuable insights.
5.2.1. TGF-β Signaling Pathway (related to Glycitin)
Glycitin has been shown to promote human dermal fibroblast proliferation and migration through the TGF-β signaling pathway.[2] This involves the phosphorylation of Smad2, Smad3, and Akt.
Caption: Proposed TGF-β signaling pathway influenced by glycitin.
5.2.2. MAPK/STAT3/NF-κB Signaling Pathway (related to Glycitein)
Glycitein, the aglycone of glycitin, has been observed to regulate the MAPK/STAT3/NF-κB signaling pathway, which is involved in cellular processes like apoptosis and inflammation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of soy isoflavones and screening for novel malonyl glycosides using high-performance liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
6"-O-malonylglycitin: A Technical Guide on its Phytoestrogenic Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
6"-O-malonylglycitin, an isoflavone (B191592) found in soy and its products, is classified as a phytoestrogen due to its structural similarity to endogenous estrogens. While direct experimental data on this compound is limited, its biological activity is primarily attributed to its metabolic conversion to the aglycone, glycitein (B1671905). This technical guide provides a comprehensive overview of the phytoestrogenic properties of this compound, focusing on the activity of its active metabolite, glycitein. It includes available quantitative data on estrogen receptor binding, details of relevant experimental protocols, and visualizations of the key signaling pathways involved in its estrogenic action. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science.
Introduction
Phytoestrogens are plant-derived compounds that can elicit estrogenic or anti-estrogenic effects by interacting with estrogen receptors (ERs).[1][2] Isoflavones, a major class of phytoestrogens, are abundant in soybeans and include compounds such as genistein (B1671435), daidzein, and glycitein, along with their glycosidic and malonylated forms.[1] this compound is a malonylated glycoside of glycitein.[3] In their native form, isoflavone glycosides are generally considered to have weaker biological activity.[1] The metabolic removal of the sugar and malonyl moieties by intestinal enzymes is a critical step for their absorption and subsequent biological activity.[1] Therefore, the phytoestrogenic effects of this compound are predominantly mediated by its aglycone metabolite, glycitein.[2][4]
Chemical Properties
-
IUPAC Name: 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
-
Molecular Formula: C₂₅H₂₄O₁₃
-
Molecular Weight: 532.45 g/mol
-
Parent Aglycone: Glycitein (4',7-dihydroxy-6-methoxyisoflavone)
Metabolism and Bioavailability
The biological activity of isoflavone glycosides is heavily dependent on their metabolism and bioavailability.[1] Glucose-conjugated isoflavones are polar and not readily absorbed by the intestinal epithelium.[1] Intestinal microflora play a crucial role in hydrolyzing the glycosidic bonds, releasing the more bioavailable aglycones.[1] In the case of this compound, it is presumed to undergo sequential hydrolysis, first losing the malonyl group and then the glucose moiety to yield glycitein. Glycitein can be further metabolized by human gut microorganisms into other compounds, such as dihydroglycitein.[5] Some studies suggest that glycitein may have a higher bioavailability compared to other soy isoflavones like genistein.[4][6]
Phytoestrogenic Activity of Glycitein
The estrogenic activity of this compound is primarily exerted by its aglycone, glycitein, which interacts with estrogen receptors.
Estrogen Receptor Binding
Glycitein, like other phytoestrogens, can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[7] It generally shows a weak binding affinity compared to the endogenous hormone 17β-estradiol.[8]
Table 1: Estrogen Receptor Competitive Binding Data for Glycitein
| Compound | IC₅₀ for ER (µM) | Reference |
| Glycitein | 3.94 | [8] |
| Genistein | 0.22 | [8] |
| Daidzein | 4.00 | [8] |
| 17β-estradiol | 0.00109 | [8] |
| Diethylstilbestrol (B1670540) (DES) | 0.00115 | [8] |
IC₅₀ is the concentration of the compound required to displace 50% of [³H]estradiol from the estrogen receptor.
In Vivo Estrogenic Effects
Despite its lower in vitro binding affinity compared to genistein, glycitein has demonstrated significant estrogenic effects in vivo. In a mouse uterine enlargement assay, glycitein induced a 150% increase in uterine weight, which was a more potent response than that observed with genistein (50% increase) at the same dose.[6][8] This suggests that factors such as higher bioavailability may contribute to its in vivo potency.[4][6]
Signaling Pathways
Phytoestrogens exert their effects through various signaling pathways, primarily by interacting with nuclear and membrane estrogen receptors.
Caption: Phytoestrogen signaling pathways.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This in vitro assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.
-
Source of ER: Uterine cytosol from ovariectomized rodents (e.g., B6D2F1 mice) is a common source of estrogen receptors.[8]
-
Procedure:
-
Prepare uterine cytosol containing ERs.
-
Incubate the cytosol with a constant concentration of [³H]17β-estradiol and varying concentrations of the test compound (e.g., glycitein).
-
After incubation, separate the receptor-bound and free radioligand using a method like hydroxyapatite (B223615) adsorption.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the [³H]17β-estradiol binding (IC₅₀).
-
In Vivo Uterotrophic Assay
This assay assesses the estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female animals.
-
Animal Model: Immature or ovariectomized female rodents (e.g., B6D2F1 mice) are used.[8]
-
Procedure:
-
Administer the test compound (e.g., glycitein) to the animals daily for a specified period (e.g., 3-4 days) via an appropriate route (e.g., oral gavage).
-
Include a positive control group (e.g., treated with diethylstilbestrol or 17β-estradiol) and a vehicle control group.
-
At the end of the treatment period, euthanize the animals and carefully dissect the uteri.
-
Blot the uteri to remove excess fluid and record their wet weight.
-
Compare the uterine weights of the treated groups to the control group to determine the estrogenic effect.
-
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. tjpps.org [tjpps.org]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycitin in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: LC-MS/MS Analysis of 6"-O-malonylglycitin in Soy Extracts
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 6"-O-malonylglycitin in soy extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Soybeans and soy-based products are a primary source of isoflavones, a class of phytoestrogens. These compounds exist in various forms, including aglycones (daidzein, genistein, glycitein), their corresponding glucosides (daidzin, genistin, glycitin), and malonyl- and acetyl-glucosides. The 6"-O-malonyl-β-glucosides are the predominant forms in raw soybeans.[1] Accurate quantification of these individual isoflavone (B191592) forms, such as this compound, is crucial for understanding the nutritional value, bioavailability, and potential health effects of soy products. LC-MS/MS offers a highly sensitive and selective method for the direct analysis of these compounds.[2]
Experimental Protocols
Sample Preparation: Extraction of Isoflavones from Soy
This protocol is a composite of commonly used methods for isoflavone extraction from solid soy matrices.[1][3][4]
Materials:
-
Soybean powder or finely ground soy product
-
Extraction Solvent: 80% Methanol (B129727) (HPLC Grade) in Water (HPLC Grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm Syringe filters (PTFE or PVDF)
-
HPLC vials
Procedure:
-
Weigh approximately 1.0 g of the homogenized soy sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
For exhaustive extraction, repeat the extraction process (steps 2-5) on the pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis. Note that malonyl glucosides can be unstable in solution, and analysis should be performed promptly after extraction.[1]
LC-MS/MS Analysis
The following conditions are based on established methods for the separation and detection of soy isoflavones.[5][6][7]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | Nitrogen at 40 psi |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp. | 325 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The deprotonated molecule [M-H]⁻ for this compound has an m/z of 531.[8] Fragmentation typically involves the loss of the malonyl group and the glucose moiety.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 531 | 445 (Loss of Malonyl group) | 15-25 |
| 531 | 283 (Aglycone: Glycitein) | 25-35 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes representative quantitative data for this compound and other related isoflavones found in soybeans.
| Compound | Content (mg/100g) in Fukuyutaka Soybean[5] |
| 6"-O-malonylgenistin | 85.35 |
| 6"-O-malonyldaidzin | 28.31 |
| This compound | 3.35 |
| Genistin | 32.05 |
| Daidzin | 13.99 |
| Genistein | 1.30 |
| Daidzein | 1.00 |
| Glycitein | < LLOQ |
LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow
Caption: Figure 1: LC-MS/MS Workflow for this compound Analysis.
Fragmentation Pathway
Caption: Figure 2: Proposed MS/MS Fragmentation of this compound.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. shimadzu.com [shimadzu.com]
- 6. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of 6”-O-malonylglycitin
Audience: Researchers, scientists, and drug development professionals.
Introduction
6”-O-malonylglycitin is a significant isoflavone (B191592) found in soybeans (Glycine max) and soy-based products. As a malonylated glucoside of glycitein, it belongs to a class of phytoestrogens that are of increasing interest due to their potential health benefits. However, the inherent thermal instability of malonylated isoflavones presents challenges in their extraction and purification. Elevated temperatures can cause decarboxylation, converting them into their corresponding acetyl-glucosides, or hydrolysis to simple glucosides (e.g., glycitin).[1] Therefore, a carefully controlled, low-temperature extraction and purification strategy is crucial for obtaining high-purity 6”-O-malonylglycitin. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of a Multi-Step Purification Process
The following table summarizes representative quantitative data for the purification of isoflavones from soybeans. The values are compiled from various studies and represent a typical outcome for a multi-step purification process. The initial concentration of isoflavones can vary significantly depending on the soybean cultivar.[2]
| Purification Step | Starting Material | Total Isoflavones (mg/g) | Purity of 6”-O-malonylglycitin (%) | Recovery of Total Isoflavones (%) |
| Crude Extraction | Defatted Soy Flour | 1.5 - 3.5 | ~5-10% of total isoflavones | 95% |
| Macroporous Resin Chromatography | Crude Extract | 13 - 15 | ~30-40% | ~80% |
| Sephadex LH-20 Gel Filtration | Enriched Fraction | 60 - 70 | ~60-70% | ~85% |
| Preparative HPLC | Pre-purified Fraction | >95 | >98% | ~70% |
Note: These values are representative and can vary based on the specific experimental conditions, soybean variety, and scale of the operation.
Experimental Protocols
Extraction of Crude Isoflavones from Defatted Soy Flour
This protocol describes the initial extraction of isoflavones from defatted soy flour, with careful temperature control to minimize the degradation of 6”-O-malonylglycitin.
Materials and Reagents:
-
Defatted soy flour (preferably from hypocotyls)
-
70% Ethanol (B145695) (v/v), pre-chilled to 4°C
-
Centrifuge and centrifuge tubes
-
Rotary evaporator with a water bath
-
Freeze-dryer (lyophilizer)
Procedure:
-
Maceration: Suspend the defatted soy flour in pre-chilled 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Stir the mixture at room temperature for 12-24 hours. To maximize extraction efficiency, sonication can be applied for 15-30 minutes in a cold water bath.[3]
-
Centrifugation: Separate the solid residue by centrifugation at 4000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully decant and collect the supernatant containing the crude isoflavone extract.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in 70% ethanol and the extraction process (steps 2-4) repeated. The supernatants are then pooled.
-
Solvent Evaporation: Concentrate the crude extract using a rotary evaporator with the water bath temperature maintained below 40°C to prevent thermal degradation.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a crude isoflavone powder. Store the powder at -20°C in a desiccated environment.
Purification by Macroporous Resin Chromatography
This step serves to enrich the isoflavones and remove sugars, proteins, and other polar impurities from the crude extract.
Materials and Reagents:
-
Crude isoflavone powder
-
Macroporous resin (e.g., D101 or AB-8)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Peristaltic pump
Procedure:
-
Resin Preparation: Swell and wash the macroporous resin according to the manufacturer's instructions, typically with ethanol followed by deionized water until the effluent is clear.
-
Column Packing: Pack the prepared resin into a chromatography column. The bed volume (BV) will depend on the amount of crude extract to be purified.
-
Equilibration: Equilibrate the column by washing with 3-5 BV of deionized water.
-
Sample Loading: Dissolve the crude isoflavone powder in a small volume of the equilibration buffer (deionized water) to a concentration of approximately 7 mg/mL. Adjust the pH to around 2.0-4.0. Load the sample onto the column at a flow rate of 1.5 BV/h.
-
Washing: After loading, wash the column with 3-5 BV of deionized water to remove unbound impurities.
-
Elution: Elute the isoflavones from the resin using a stepwise or gradient elution with increasing concentrations of ethanol. A common and effective eluent is 70% ethanol.[4] Collect fractions and monitor the eluate using UV-Vis spectroscopy at 260 nm or by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Pool the fractions containing the isoflavones and concentrate using a rotary evaporator at low temperature (<40°C).
-
Lyophilization: Freeze-dry the concentrated eluate to obtain an isoflavone-enriched powder.
Purification by Sephadex LH-20 Gel Filtration Chromatography
This technique separates compounds based on their molecular size and polarity, further purifying the isoflavones.
Materials and Reagents:
-
Isoflavone-enriched powder from the previous step
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Resin Preparation: Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Column Packing: Pack the swollen resin into a chromatography column.
-
Equilibration: Equilibrate the column by washing with 3-5 column volumes of methanol.
-
Sample Loading: Dissolve the isoflavone-enriched powder in a minimal volume of methanol and load it onto the column.
-
Elution: Elute the column with methanol at a constant flow rate.[5] Collect fractions and monitor the eluate at 260 nm.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing 6”-O-malonylglycitin.
-
Pooling and Concentration: Pool the relevant fractions and concentrate them under reduced pressure.
High-Purity Purification by Preparative HPLC
The final purification step to obtain highly pure 6”-O-malonylglycitin is performed using preparative high-performance liquid chromatography.
Materials and Reagents:
-
Pre-purified isoflavone fraction
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid
-
Preparative C18 HPLC column
-
Preparative HPLC system with a fraction collector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. A typical system consists of Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Sample Preparation: Dissolve the pre-purified fraction in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A linear gradient from a lower to a higher concentration of acetonitrile. An example gradient is 20-50% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of 6”-O-malonylglycitin.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation and subsequent lyophilization.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the extraction and purification of 6”-O-malonylglycitin.
Caption: Workflow for 6”-O-malonylglycitin Purification.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
Application Notes and Protocols for In Vitro Cell Culture Assays Using 6”-O-malonylglycitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6”-O-malonylglycitin is an isoflavone (B191592) found predominantly in soybeans and soy-based products. As a malonylated glucoside of glycitein (B1671905), it belongs to a class of phytoestrogens that have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These application notes provide an overview of the potential in vitro applications of 6”-O-malonylglycitin and detailed protocols for assessing its biological activity in cell culture.
Disclaimer: Direct experimental data on isolated 6”-O-malonylglycitin in cell culture assays is limited. The following protocols are largely based on studies conducted with its parent compound, glycitin, and related isoflavones. These should serve as a starting point for investigation, and optimization for specific cell lines and experimental conditions is recommended.
Potential In Vitro Applications
-
Antioxidant Activity: Evaluation of the capacity of 6”-O-malonylglycitin to scavenge free radicals and protect cells from oxidative stress.
-
Anti-inflammatory Effects: Assessment of its ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, in response to inflammatory stimuli.[1][3][4]
-
Anticancer Properties: Investigation of its potential to inhibit the proliferation of cancer cells, induce apoptosis, and affect cell cycle progression.[5][6][7]
-
Neuroprotective Effects: Studying its ability to protect neuronal cells from toxins and oxidative stress-induced damage.
-
Dermal Health and Anti-aging: Assessing its effects on fibroblast proliferation, migration, and collagen synthesis, which are relevant to skin aging.[8]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on glycitin, the parent compound of 6”-O-malonylglycitin. This data can be used as a reference for designing experiments with 6”-O-malonylglycitin.
Table 1: Effect of Glycitin on Cell Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Human Dermal Fibroblasts | 20 µM | 24 h | Increased proliferation and migration | [8] |
| Bone Marrow Stem Cells (BMSCs) | 0.01 - 10 µM | 7 days | Increased proliferation | [3] |
| Human Breast Carcinoma (SKBR-3) | < 10 µg/mL | - | Increased cell growth | [5] |
| Human Breast Carcinoma (SKBR-3) | > 30 µg/mL | - | Inhibited cell growth | [5] |
| Human Gastric Cancer Cells (AGS) | 1 - 100 µM | 24 h | Decreased cell viability | [6] |
Table 2: Effect of Glycitin on Signaling and Other Biomarkers
| Cell Line | Concentration | Incubation Time | Biomarker/Pathway | Effect | Reference |
| Human Dermal Fibroblasts | 20 µM | 1-24 h | Phosphorylation of Smad2 and Smad3 | Increased | [8] |
| Human Dermal Fibroblasts | 20 µM | 3-24 h | Phosphorylation of AKT | Increased | [8] |
| Bone Marrow Stem Cells (BMSCs) | 0.5, 1, 5 µM | - | Gene expression of Col I and ALP | Activated | [3] |
| Bone Marrow Stem Cells (BMSCs) | - | - | Protein expression of TGF-β and AKT | Suppressed | [3] |
| Human Breast Carcinoma (SKBR-3) | 100 µg/mL | 24 h | Cell membrane permeability | Increased to 152% of control | [5] |
| Human Breast Carcinoma (SKBR-3) | 5 µg/mL | 4 days | DNA synthesis | Increased by 278% | [5] |
| Human Breast Carcinoma (SKBR-3) | 40 µg/mL | 4 days | DNA synthesis | Decreased to 4% of control | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 6”-O-malonylglycitin on the viability of adherent cell lines.
Materials:
-
6”-O-malonylglycitin
-
Cell line of interest (e.g., AGS human gastric cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of 6”-O-malonylglycitin in DMSO. Further dilute with culture medium to achieve final desired concentrations (e.g., 1, 10, 30, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of 6”-O-malonylglycitin. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
MTT Assay Workflow for Cell Viability.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the effect of 6”-O-malonylglycitin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
6”-O-malonylglycitin
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of 6”-O-malonylglycitin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with 6”-O-malonylglycitin only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
References
- 1. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 2. api.pageplace.de [api.pageplace.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Huangqi decoction ameliorated intestinal barrier dysfunction via regulating NF-κB signaling pathway in slow transit constipation model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycitin - LKT Labs [lktlabs.com]
- 8. Soy Isoflavone Glycitin (4'-Hydroxy-6-Methoxyisoflavone-7-D-Glucoside) Promotes Human Dermal Fibroblast Cell Proliferation and Migration via TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability of 6"-O-malonylglycitin in Various Solvents
Abstract
This application note provides a comprehensive protocol for evaluating the stability of 6"-O-malonylglycitin, a key isoflavone (B191592) found in soybeans, across a range of solvents, pH levels, and temperature conditions. Malonylated isoflavones are known for their thermal lability, readily converting to their corresponding β-glucosides.[1] Understanding the stability of this compound is critical for researchers, scientists, and drug development professionals in ensuring the integrity of analytical measurements, the efficacy of formulations, and the validity of experimental results. This document outlines detailed methodologies for stability testing and presents illustrative quantitative data in structured tables for straightforward comparison. Additionally, diagrams are provided to visualize the degradation pathway and the experimental workflow.
Introduction
Isoflavones, particularly those found in soy, are the subject of extensive research due to their potential health benefits. This compound is a prominent malonylated isoflavone glycoside present in soybeans and soy-based products.[2][3] However, the malonyl group renders the molecule susceptible to degradation under various environmental conditions, including heat, alkaline pH, and exposure to light.[1][4][5] This instability can lead to the conversion of this compound to glycitin (B1671906) through the loss of the malonyl group, which can significantly impact the accuracy of quantification and the biological activity of extracts or formulations.[1]
This application note details a systematic approach to conducting forced degradation studies to assess the stability of this compound.[6][7] The protocols provided herein are designed to be adaptable for various laboratory settings and research objectives.
Degradation Pathway of this compound
The primary degradation pathway for this compound involves the de-esterification of the malonyl group, resulting in the formation of glycitin and malonic acid. This process can be accelerated by heat and alkaline conditions.[1] Under more severe heating, decarboxylation of the malonyl group to an acetyl group or hydrolysis of the β-glycosidic bond can also occur.[1]
Caption: Degradation pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (high purity)
-
Solvents:
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Buffers:
-
pH 4.0 (e.g., citrate (B86180) buffer)
-
pH 7.0 (e.g., phosphate (B84403) buffer)
-
pH 9.0 (e.g., borate (B1201080) buffer)
-
-
HPLC system with a UV-Vis or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Temperature-controlled incubator or water bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare working solutions at a concentration of 100 µg/mL by diluting the stock solution with the respective test solvents (water, methanol, ethanol, acetonitrile) and buffered solutions.
Stability Testing Procedure
The stability of this compound is evaluated by monitoring its concentration over time under various conditions.
Caption: Experimental workflow for stability testing.
-
Solvent and pH Conditions:
-
Aqueous solutions buffered at pH 4.0, 7.0, and 9.0.
-
Pure solvents: Methanol, Ethanol, and Acetonitrile.
-
-
Temperature Conditions:
-
Aliquots of each working solution are incubated at three different temperatures: 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).
-
-
Time Points:
-
Samples are collected and analyzed at 0, 24, 48, and 72 hours.
-
-
Analytical Method:
-
The concentration of this compound and the formation of its primary degradant, glycitin, are monitored by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Detection is performed at a wavelength of approximately 260 nm.
-
Results and Data Presentation
The following tables present illustrative data on the stability of this compound under the tested conditions. The data is expressed as the percentage of the initial concentration of this compound remaining at each time point.
Stability in Aqueous Solutions at Different pH and Temperatures
Table 1: Stability of this compound in Buffered Aqueous Solutions (% Remaining)
| Temperature | pH | 0 hours | 24 hours | 48 hours | 72 hours |
| 4°C | 4.0 | 100.0 | 99.8 | 99.5 | 99.2 |
| 7.0 | 100.0 | 99.5 | 99.0 | 98.5 | |
| 9.0 | 100.0 | 98.2 | 96.5 | 94.8 | |
| 25°C | 4.0 | 100.0 | 98.9 | 97.8 | 96.7 |
| 7.0 | 100.0 | 97.5 | 95.1 | 92.8 | |
| 9.0 | 100.0 | 92.3 | 85.2 | 78.6 | |
| 40°C | 4.0 | 100.0 | 96.5 | 93.2 | 90.1 |
| 7.0 | 100.0 | 91.8 | 84.3 | 77.2 | |
| 9.0 | 100.0 | 80.4 | 65.1 | 52.3 |
Note: This is representative data generated based on known stability trends. Malonylated isoflavones are more stable at acidic pH and degrade faster at alkaline pH, with degradation accelerated by increased temperature.[1]
Stability in Organic Solvents at Different Temperatures
Table 2: Stability of this compound in Organic Solvents (% Remaining)
| Temperature | Solvent | 0 hours | 24 hours | 48 hours | 72 hours |
| 4°C | Methanol | 100.0 | 99.7 | 99.4 | 99.1 |
| Ethanol | 100.0 | 99.9 | 99.8 | 99.7 | |
| Acetonitrile | 100.0 | 99.8 | 99.6 | 99.4 | |
| 25°C | Methanol | 100.0 | 98.5 | 97.1 | 95.8 |
| Ethanol | 100.0 | 99.2 | 98.5 | 97.8 | |
| Acetonitrile | 100.0 | 98.8 | 97.7 | 96.6 | |
| 40°C | Methanol | 100.0 | 95.2 | 90.7 | 86.4 |
| Ethanol | 100.0 | 97.1 | 94.4 | 91.8 | |
| Acetonitrile | 100.0 | 96.3 | 92.8 | 89.5 |
Note: This is representative data. Generally, malonylated isoflavones show better stability in aqueous ethanol compared to aqueous methanol at elevated temperatures.[1] The stability in pure organic solvents at neutral pH is expected to be relatively good, with temperature being the primary driver of degradation.
Discussion and Recommendations
The stability of this compound is significantly influenced by pH and temperature. The compound exhibits the greatest stability in acidic conditions (pH 4.0) and at low temperatures (4°C). Conversely, alkaline conditions (pH 9.0) and elevated temperatures (40°C) lead to rapid degradation. This is consistent with existing literature which indicates that malonylglycosides are unstable under alkaline and high-temperature conditions.[1]
Among the organic solvents tested, ethanol appears to provide a slightly more stable environment for this compound compared to methanol and acetonitrile, especially at higher temperatures. This aligns with findings that aqueous ethanol is a preferable solvent for extracting isoflavones while minimizing degradation.[1]
Based on these findings, the following recommendations are made for handling and storing this compound and samples containing it:
-
Storage of Standards and Extracts: Solutions of this compound should be stored at or below 4°C and protected from light.[4] For long-term storage, freezing (-20°C or -80°C) in an appropriate solvent is recommended.
-
Sample Preparation: For analytical purposes, sample processing should be conducted at cool temperatures, and the time between extraction and analysis should be minimized. If samples need to be stored, they should be kept at low temperatures and in the dark.[4]
-
Solvent and pH Selection: When working with this compound, acidic to neutral pH conditions should be maintained. Alkaline conditions should be avoided to prevent rapid degradation. Ethanol or aqueous ethanol mixtures are recommended as solvents for extraction and short-term storage.
Conclusion
This application note provides a framework for assessing the stability of this compound in various solvents and under different environmental conditions. The illustrative data clearly demonstrates the susceptibility of this compound to degradation, particularly at elevated temperatures and alkaline pH. By following the outlined protocols and recommendations, researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their work with this important isoflavone.
References
- 1. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 2. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibrepo.uca.es [bibrepo.uca.es]
- 5. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of "6"-O-malonylglycitin" Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
"6"-O-malonylglycitin" is a significant malonylated isoflavone (B191592) found in soybeans and related food products.[1][2] As a natural constituent, its biological activities and metabolic fate are of considerable interest in nutrition and pharmacology. The availability of a high-purity analytical standard is crucial for accurate quantification in complex matrices, for use in in vitro and in vivo studies, and for quality control in the development of soy-based products. Isoflavones in soybeans are predominantly found as 7-O-glucosides, which are then further modified into their 6"-O-malonylated forms.[3]
This document provides a detailed guide for the proposed chemical synthesis of "this compound", starting from its precursor, glycitin (B1671906). The protocol is based on established principles of carbohydrate chemistry, including regioselective protection and acylation, and draws from analogous syntheses of similar malonylated isoflavone glycosides.
Physicochemical Data of "this compound"
| Property | Value | Reference |
| CAS Number | 137705-39-6 | [1] |
| Molecular Formula | C₂₅H₂₄O₁₃ | [1] |
| Molecular Weight | 532.45 g/mol | [1] |
| Appearance | Off-White Solid | [4] |
| Solubility | DMSO, MeOH | [4] |
| Storage | Store at -20°C to 0°C | [4] |
Proposed Synthetic Workflow
The synthesis of "this compound" can be approached through a multi-step chemical process that ensures the selective malonylation of the primary hydroxyl group of the glucose moiety of glycitin. A general workflow is presented below.
Caption: Proposed workflow for the chemical synthesis of "this compound".
Experimental Protocols
Protocol 1: Synthesis of Glycitin from Glycitein (B1671905)
This protocol is a prerequisite if high-purity glycitin is not commercially available.
Objective: To synthesize glycitin (glycitein-7-O-β-D-glucopyranoside) from glycitein.
Materials:
-
Glycitein
-
Acetobromo-α-D-glucose
-
Potassium carbonate (K₂CO₃)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Glucosylation:
-
Dissolve glycitein in acetone and add anhydrous K₂CO₃.
-
To this suspension, add a solution of acetobromo-α-D-glucose in acetone dropwise at room temperature with stirring.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purify the resulting residue (tetra-O-acetyl-glycitin) by silica gel column chromatography using a DCM:MeOH gradient.
-
-
Deacetylation:
-
Dissolve the purified tetra-O-acetyl-glycitin in dry methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature.
-
Monitor the reaction by TLC until completion (disappearance of the starting material).
-
Neutralize the reaction with an acidic resin, filter, and evaporate the solvent.
-
Recrystallize the crude product from aqueous methanol to obtain pure glycitin.
-
Expected Outcome: A white to off-white solid.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Regioselective Malonylation of Glycitin
Objective: To synthesize "this compound" by selectively acylating the 6"-hydroxyl group of glycitin.
Materials:
-
Glycitin
-
An appropriate protecting group reagent (e.g., TBDMS-Cl, Trityl-Cl)
-
Pyridine or another suitable base
-
Malonic acid or a suitable derivative (e.g., benzyl (B1604629) malonate)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Deprotection reagent (e.g., TBAF for TBDMS, mild acid for Trityl)
-
Solvents: DMF, DCM, Ethyl Acetate, Hexane
-
Chromatography supplies: Sephadex LH-20, C18 reverse-phase silica gel
Procedure:
-
Protection of Secondary Hydroxyls (Hypothetical Example with Trityl Chloride):
-
This step is crucial for selectivity and may require optimization.
-
Dissolve glycitin in anhydrous pyridine.
-
Add trityl chloride in slight excess and stir at room temperature. The primary 6"-hydroxyl is expected to react preferentially due to less steric hindrance.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the 6"-O-trityl-glycitin.
-
-
Protection of Remaining Hydroxyls:
-
Protect the remaining free hydroxyls (2", 3", 4") using a suitable protecting group (e.g., acetylation with acetic anhydride).
-
-
Deprotection of the 6"-Hydroxyl Group:
-
Selectively remove the trityl group from the 6"-position using a mild acidic treatment, leaving the other hydroxyls protected.
-
-
Malonylation:
-
Dissolve the protected glycitin with the free 6"-hydroxyl group in anhydrous DMF.
-
Add benzyl malonate, DCC (or EDC), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work up the reaction by filtering the urea (B33335) byproduct and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
-
Final Deprotection:
-
Remove all protecting groups. For example, acetyl groups can be removed with sodium methoxide in methanol, and the benzyl group from the malonyl moiety can be removed by hydrogenolysis.
-
Purification of "this compound":
-
The crude product can be purified by a combination of chromatographic techniques.
-
Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
Reverse-Phase Chromatography: Further purify the product on a C18 column using a water:acetonitrile gradient. This method is effective for separating isoflavone derivatives.
Characterization and Quality Control:
-
HPLC: Determine the purity of the final product using a C18 column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Purity should be ≥95% for an analytical standard.
-
Mass Spectrometry (MS): Confirm the molecular weight (m/z [M-H]⁻ expected at 531.11).
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure and the position of the malonyl group. The chemical shifts of the protons on the glucose moiety, particularly at the 6" position, will be indicative of successful malonylation.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the synthesis of "this compound" based on typical yields for analogous reactions.
| Step | Starting Material | Product | Expected Yield (%) | Purity (by HPLC, %) |
| 1. Glycosylation | Glycitein | Tetra-O-acetyl-glycitin | 70-80 | >95 |
| 2. Deacetylation | Tetra-O-acetyl-glycitin | Glycitin | 90-95 | >98 |
| 3. Malonylation | Protected Glycitin | Protected "this compound" | 50-60 | >90 |
| 4. Deprotection | Protected "this compound" | Crude "this compound" | 85-95 | ~85 |
| 5. Purification | Crude "this compound" | Pure "this compound" | 60-70 (recovery) | >98 |
Logical Relationship Diagram
Caption: Key steps and processes in the synthesis and analysis of "this compound".
Disclaimer: The synthetic protocols described are proposed methods based on established chemical principles and analogous reactions. These protocols will require optimization of reaction conditions, protecting group strategies, and purification methods to achieve the desired yield and purity. All chemical syntheses should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
Application of "6"-O-malonylglycitin" in functional food research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-malonylglycitin is a malonylated isoflavone (B191592) glycoside found in soybeans and soy-based food products[1][2]. As a derivative of glycitin (B1671906), it belongs to the isoflavone class of phytoestrogens, which have garnered significant interest in the field of functional foods due to their potential health benefits[3]. Isoflavones are structurally similar to estrogen and can exert a range of biological effects, including antioxidant and anti-inflammatory activities[4][5]. The malonylation of glycitin is a natural process in the soybean plant and is thought to influence the bioavailability and stability of the isoflavone[]. This document provides an overview of the potential applications of this compound in functional food research, with a focus on its antioxidant and anti-inflammatory properties. While specific quantitative data for this compound is limited, the information presented here is based on the known biological activities of its parent compound, glycitin, and other related isoflavones.
Biological Activities and Potential Applications
The potential health benefits of this compound are largely attributed to its isoflavone structure. Upon ingestion, the malonyl group is likely cleaved, and the glycitin is hydrolyzed by gut microbiota to release the aglycone, glycitein, which is then absorbed and can exert systemic effects. The primary areas of interest for the application of this compound in functional foods are its antioxidant and anti-inflammatory actions.
Antioxidant Activity
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoflavones have been shown to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines[4]. This compound is recognized for its anti-inflammatory attributes[7]. Research on related isoflavones suggests that it may exert its effects by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[8][9].
Data Presentation
The following tables summarize quantitative data for the antioxidant and anti-inflammatory activities of isoflavones closely related to this compound. This data can serve as a reference for estimating the potential efficacy of this compound in functional food formulations.
Table 1: Antioxidant Activity of Related Isoflavones
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Daidzein | DPPH Radical Scavenging | >100 | [10] |
| Genistein | DPPH Radical Scavenging | >100 | [10] |
| Isoorientin | NF-κB Inhibition | 12 | |
| Isovitexin | iNOS Inhibition | 48 |
Table 2: Anti-inflammatory Activity of Related Isoflavones
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Inhibition | Source |
| Daidzein | MH7A (synovial cells) | IL-1β | IL-6 production | Significant inhibition at 5 µg/mL | [8] |
| Glycitein | MH7A (synovial cells) | IL-1β | IL-6 production | No significant effect | [8] |
| Glycitin | HNPCs (nucleus pulposus cells) | TNF-α | iNOS and COX-2 expression | Significant reduction at 100 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antioxidant and anti-inflammatory properties of this compound are provided below.
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Dexamethasone (B1670325) (positive control)
-
96-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
Mandatory Visualization
Caption: Workflow for assessing the antioxidant and anti-inflammatory activity of this compound.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 6''-Malonylglycitin (FDB018876) - FooDB [foodb.ca]
- 3. 6-O-Malonylglycitin | 137705-39-6 | MM09964 | Biosynth [biosynth.com]
- 4. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antioxidant Glycitin protects against intervertebral disc degeneration through antagonizing inflammation and oxidative stress in nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Hydrolysis of 6”-O-malonylglycitin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6”-O-malonylglycitin is a major isoflavone (B191592) found in soybeans and soy-based food products.[1][2][3][4] Isoflavones exist in various forms, including glycosides, malonylglycosides, and aglycones.[3] The aglycone forms, such as glycitein, are generally considered more bioactive and readily absorbed by the human body.[4][5] Enzymatic hydrolysis is a specific and efficient method to convert malonylglycosides and glycosides into their corresponding aglycones. This process is of significant interest in the pharmaceutical and nutraceutical industries for enhancing the bioavailability and therapeutic potential of isoflavones.[6]
This document provides a detailed protocol for the enzymatic hydrolysis of 6”-O-malonylglycitin to glycitin (B1671906) and subsequently to glycitein, primarily using β-glucosidase. This enzyme is known to efficiently hydrolyze the β-1,4-glucosidic linkages in isoflavone glycosides.[7] The protocol is based on established methodologies for the hydrolysis of similar isoflavone glycosides.
Key Reactions:
The enzymatic hydrolysis of 6”-O-malonylglycitin occurs in a two-step process:
-
Demalonylation: The malonyl group at the 6” position of the glucose moiety is removed, yielding glycitin. This step can be catalyzed by esterases or may occur spontaneously under certain pH and temperature conditions.
-
Deglycosylation: A β-glucosidase then cleaves the glucose molecule from glycitin, releasing the aglycone, glycitein.
Quantitative Data Summary
The following table summarizes the kinetic parameters and optimal conditions for β-glucosidases from various sources acting on isoflavone glycosides. While specific data for 6”-O-malonylglycitin is limited, the data for structurally similar compounds provide a strong basis for protocol development.
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Km (mM) | Vmax or kcat | Reference |
| Aspergillus terreus | pNPG¹ | 5.0 | 65 | 1.73 | 42.37 U/mg | [7] |
| Aspergillus terreus | Cellobiose | 5.0 | 65 | 4.11 | 5.7 U/mg | [7] |
| Pyrococcus furiosus | Genistin | 6.0 | 95 | 0.5 | 6050 1/s | [8] |
| Pyrococcus furiosus | Daidzin | 6.0 | 95 | - | - | [8][9] |
| Pyrococcus furiosus | Glycitin | 6.0 | 95 | - | - | [8][9] |
| Lactobacillus strains | Isoflavone glucosides | 7.5 | 30 | - | - | [5] |
¹p-nitrophenyl-β-D-glucopyranoside, a common substrate for β-glucosidase assays.
Experimental Protocols
Materials and Reagents:
-
6”-O-malonylglycitin (substrate)
-
β-glucosidase (e.g., from Aspergillus terreus or Pyrococcus furiosus)
-
Sodium citrate (B86180) buffer (0.1 M, pH 5.0) or McIlvaine buffer (pH 5.0)[7]
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate acid for HPLC)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
-
HPLC system with a C18 column for analysis
Protocol for Enzymatic Hydrolysis:
-
Substrate Preparation:
-
Prepare a stock solution of 6”-O-malonylglycitin in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Further dilute the stock solution with the reaction buffer to the desired final substrate concentration (e.g., 1 mM).
-
-
Enzyme Preparation:
-
Prepare a stock solution of β-glucosidase in the reaction buffer at a concentration of 1 mg/mL (or as recommended by the supplier).
-
Determine the enzyme activity in Units/mg using a standard assay (e.g., with pNPG as a substrate).[7]
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube as follows:
-
Reaction Buffer (e.g., 0.1 M sodium citrate, pH 5.0): X µL
-
Substrate solution (from step 1): Y µL
-
Enzyme solution (from step 2): Z µL
-
Total Volume: 250 µL[7]
-
-
The final concentrations should be approximately 1 mM for the substrate and an appropriate amount of enzyme (e.g., 0.05 U).[7]
-
Include a control reaction without the enzyme.[7]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 50°C for Aspergillus terreus β-glucosidase or 95°C for Pyrococcus furiosus β-glucosidase).[7][9]
-
Incubate for a specific time course (e.g., collect samples at 10, 30, 60, 120, and 180 minutes) to monitor the progress of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by boiling the mixture for 5 minutes.[7] This will denature the enzyme and halt the hydrolysis.
-
Alternatively, the reaction can be stopped by adding an equal volume of ice-cold methanol or acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution of the substrate (6”-O-malonylglycitin), intermediate (glycitin), and final product (glycitein) using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Quantify the compounds by comparing their peak areas to those of known standards.
-
Visualizations
References
- 1. Frontiers | Isoflavone Malonyltransferases GmIMaT1 and GmIMaT3 Differently Modify Isoflavone Glucosides in Soybean (Glycine max) under Various Stresses [frontiersin.org]
- 2. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in Isoflavone During Soybean Maturation and Their Thermal Process-Dependent Conversion [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Hydrolysis of isoflavone glycosides to aglycones by beta-glycosidase does not alter plasma and urine isoflavone pharmacokinetics in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of isoflavone glycosides by a thermostable β-glucosidase from Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Isoflavone Metabolism Using 6"-O-malonylglycitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans, have garnered significant research interest for their potential roles in human health, including the mitigation of menopausal symptoms, reduction of osteoporosis risk, and potential anti-cancer properties.[1] In soybeans, isoflavones exist primarily as glycosides and their malonylated or acetylated derivatives.[2][3] 6"-O-malonylglycitin is a significant malonylated glycoside of the isoflavone (B191592) glycitein.[2] The malonylation of isoflavone glucosides is catalyzed by malonyltransferases.[4]
Understanding the metabolic fate of these conjugated isoflavones is crucial for elucidating their bioavailability and biological activity. This compound, being a native form of isoflavone in soy, serves as an important molecule for studying the absorption, distribution, metabolism, and excretion (ADME) of dietary isoflavones. Malonylated isoflavones are known to be thermally unstable, often converting to their respective glucosides (e.g., glycitin) during processing and storage.[2][5] This lability is a critical factor in both the analysis of soy products and the study of isoflavone metabolism.
These application notes provide a comprehensive guide for the use of this compound in metabolic studies, including quantitative data, detailed experimental protocols for its extraction and analysis, and a protocol for in vitro metabolism using human gut microbiota.
Data Presentation
Quantitative Data of this compound in Soy Products
The concentration of this compound can vary significantly across different soybean varieties and soy-based food products due to genetic differences, growing conditions, and processing methods.[6] The following table summarizes the reported concentrations of this compound in various soy products.
| Food Product | Average Concentration (mg/100g FW) | Minimum Concentration (mg/100g FW) | Maximum Concentration (mg/100g FW) | Reference(s) |
| Roasted Soybeans | 5.37 | 1.50 | 7.40 | [7] |
| Edamame (immature soybeans) | 5.15 | 2.84 | 15.95 | [8] |
| Soy Milk | 0.52 (mg/100ml) | 0.00 (mg/100ml) | 3.90 (mg/100ml) | [6] |
| Soybean Landraces (Sichuan Basin) | - | - | - | [6] |
| Socheong2 Soybean Variety | 21.24 | - | - | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Soybean Seeds
This protocol is optimized for the extraction of thermally labile malonylated isoflavones from raw soybean seeds, minimizing their conversion to β-glucosides.
Materials:
-
Soybean seeds
-
Grinder or mill
-
70% aqueous ethanol (B145695) (EtOH)
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Sample Preparation: Grind soybean seeds into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the soybean powder and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% aqueous ethanol.
-
Extract at room temperature with constant stirring for 4 hours. Note: Avoid heating to prevent the degradation of this compound.[10]
-
-
Centrifugation: Transfer the slurry to centrifuge tubes and centrifuge at 4000 x g for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction (Optional but Recommended): Resuspend the pellet in another 100 mL of 70% aqueous ethanol and repeat the extraction and centrifugation steps to maximize yield. Combine the supernatants.
-
Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Lyophilization: Freeze the concentrated extract and lyophilize to obtain a dry powder.
-
Storage: Store the lyophilized extract at -20°C in a desiccator to prevent degradation.[11]
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a method for the quantitative analysis of this compound in soybean extracts using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
This compound reference standard (commercially available from suppliers such as Biosynth[12] and Synthose[13])
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Acetic acid
-
Methanol (B129727) (for sample and standard preparation)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient:
-
0-5 min: 15% B
-
5-15 min: Linear gradient to 20% B
-
15-40 min: Linear gradient to 25% B
-
(Adjust gradient as needed based on system and column)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized soybean extract (from Protocol 1).
-
Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 3: In Vitro Metabolism of this compound by Human Gut Microbiota
This protocol describes an anaerobic batch fermentation method to study the metabolism of this compound using human fecal slurries.
Materials and Equipment:
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months)
-
Anaerobic phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sterile fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)
-
This compound
-
Sterile anaerobic culture tubes or vials
-
Incubator shaker set at 37°C
-
Centrifuge
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Fecal Slurry Preparation (perform all steps in an anaerobic chamber):
-
Collect fresh fecal samples and immediately transfer them into the anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in anaerobic phosphate buffer.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup (perform all steps in an anaerobic chamber):
-
Prepare sterile anaerobic culture tubes containing the fermentation medium.
-
Add this compound to the tubes to a final concentration of, for example, 50 µM. Include control tubes without the substrate.
-
Inoculate each tube with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes tightly.
-
-
Incubation:
-
Incubate the tubes at 37°C with gentle shaking for a time course (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Collection and Processing:
-
At each time point, remove an aliquot from the culture.
-
Immediately stop the metabolic activity by adding a quenching solvent (e.g., ice-cold acetonitrile) or by flash-freezing in liquid nitrogen.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet bacteria and debris.
-
Collect the supernatant for analysis.
-
-
Metabolite Analysis:
-
Analyze the supernatants by LC-MS/MS to identify and quantify this compound and its metabolites (e.g., glycitin, dihydroglycitein).[8]
-
Visualization of Metabolic Pathways and Workflows
Isoflavone Biosynthesis and Metabolism
The following diagrams illustrate the key pathways involved in the biosynthesis of this compound in soybeans and its subsequent metabolism by the human gut microbiota.
Caption: Biosynthesis of this compound in soybeans.
Caption: Metabolism of this compound by human gut microbiota.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. dwscientific.com [dwscientific.com]
- 3. Functional Compounds and Ingredients from Soybean to Tofu | Encyclopedia MDPI [encyclopedia.pub]
- 4. Multistep Optimization of β-Glucosidase Extraction from Germinated Soybeans (Glycine max L. Merril) and Recovery of Isoflavone Aglycones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Showing details for content value of 6''-O-Malonylglycitin in Soy, milk - Phenol-Explorer [phenol-explorer.eu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Research Portal [iro.uiowa.edu]
- 9. scispace.com [scispace.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Optimized Protocol for the Collection, Cryopreservation, and In Vitro Cultivation of Human Gut Microbiota for Toxicomicrobiomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Metabolic Pathway for Activation of Dietary Glucosinolates by a Human Gut Symbiont - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming "6"-O-malonylglycitin" degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the degradation of 6"-O-malonylglycitin during extraction processes.
Troubleshooting Guide
Q1: Why is the yield of this compound in my extract lower than expected?
A1: Low yields of this compound are commonly due to its degradation during extraction. The primary cause of degradation is the labile nature of the malonyl group, which is susceptible to hydrolysis and decarboxylation, converting this compound into glycitin. This process is accelerated by several factors that need to be carefully controlled.
Q2: What are the main factors that cause the degradation of this compound?
A2: The principal factors contributing to the degradation of this compound during extraction are:
-
Elevated Temperatures: The malonyl group is heat-sensitive. High temperatures used during extraction or solvent evaporation can lead to the rapid conversion of malonylated isoflavones to their respective glycosides.[1][2]
-
Suboptimal pH: Although not as extensively documented for this specific compound in the provided search results, the stability of similar compounds can be pH-dependent. Extreme pH values can catalyze the hydrolysis of the ester linkage of the malonyl group.
-
Enzymatic Activity: The presence of endogenous carboxylesterases in the plant material can lead to the enzymatic cleavage of the malonyl group.[3]
-
Inappropriate Solvent Selection: The choice of extraction solvent and its composition can influence the stability of this compound.
Q3: How can I prevent the thermal degradation of this compound?
A3: To minimize thermal degradation, it is crucial to employ low-temperature extraction methods. Avoid heating the extraction mixture.[1] If solvent evaporation is necessary to concentrate the extract, it should be performed under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).
Q4: What is the recommended solvent system for extracting this compound with minimal degradation?
A4: Recent studies have shown that multi-component solvent systems can be optimized for the efficient extraction of malonylated isoflavones. A mixture of ethanol (B145695), water, and propanediol (B1597323) has been identified as effective.[4][5][6] For instance, an optimized mixture of 32.9% ethanol, 53.9% water, and 13.3% propanediol (v/v/v) has been shown to provide high extraction efficiency for this compound.[6] Aqueous methanol (B129727) (e.g., 80% methanol) has also been traditionally used.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a glycosylated isoflavone (B191592) found in plants like soybeans.[7] It is a derivative of glycitin, where a malonyl group is attached at the 6" position of the glucose moiety.[8][9]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product is glycitin. This occurs through the loss of the malonyl group via decarboxylation and hydrolysis.[1]
Q3: Can I use 100% ethanol or methanol for extraction?
A3: While alcohols are common extraction solvents, using them in their pure form may not be optimal for malonylated glycosides. Studies suggest that aqueous mixtures, such as 80% methanol or specific ratios of ethanol and water, are more effective.[2][4] Pure ethanol has been shown to be less suitable for isoflavone extraction compared to aqueous mixtures.[4]
Q4: How can I confirm the presence and degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for quantifying isoflavones.[1][2] To confirm the identity of the peaks, especially the malonylated forms and their degradation products, Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS/MS), is highly recommended.[1]
Data Presentation
Table 1: Impact of Temperature on Isoflavone Composition
| Temperature | This compound (% Decrease) | Glycitin (% Increase) | Reference |
| 100°C for 30 min | 21.8% | 250.8% | [1] |
| 121°C for 30 min | Nearly complete conversion | - | [1][2] |
Table 2: Optimized Solvent Mixture for Maximizing Extraction Efficiency
| Solvent | Optimal Percentage (v/v) | Extraction Efficiency for this compound | Reference |
| Ethanol | 32.9% | 92% | [6] |
| Water | 53.9% | 92% | [6] |
| Propanediol | 13.3% | 92% | [6] |
Experimental Protocols
Protocol: Low-Temperature Extraction of this compound from Soybean Material
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to preserve the chemical integrity of the isoflavones.
-
Grind the lyophilized material into a fine powder to increase the surface area for extraction.
-
-
Extraction Solvent Preparation:
-
Prepare the optimized solvent mixture: 32.9% ethanol, 53.9% water, and 13.3% propanediol (v/v/v).[6]
-
Pre-chill the solvent to 4°C.
-
-
Extraction Procedure:
-
Weigh the powdered plant material and place it in an appropriate extraction vessel.
-
Add the pre-chilled extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at a controlled low temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours) with constant gentle agitation.
-
Separate the extract from the solid residue by centrifugation at 4°C, followed by filtration through a 0.45 µm filter.
-
-
Extract Concentration:
-
If concentration is required, use a rotary evaporator with the water bath set to a low temperature (≤ 30°C) to minimize thermal degradation.
-
-
Analysis:
-
Analyze the extract immediately using HPLC-DAD for quantification and confirm with LC-MS/MS for identity.
-
Visualizations
Caption: Degradation pathway of this compound to glycitin.
Caption: Recommended workflow for minimizing this compound degradation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of malathion, in aqueous extracts of asparagus (Asparagus officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves-Optimization by a Mixture Design of the Experimental Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-O-Malonylglycitin | 137705-39-6 | MM09964 | Biosynth [biosynth.com]
- 8. 6''-O-MALONYLGLYCITIN | 137705-39-6 [chemicalbook.com]
- 9. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of "6"-O-malonylglycitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of "6"-O-malonylglycitin" during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution for "this compound" can manifest as peak tailing, fronting, broadening, or co-elution with other compounds. This guide addresses these common issues in a question-and-answer format.
Q1: My "this compound" peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1]
-
Cause 1: Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.[2] For acidic compounds like "this compound", this can occur due to interactions with residual silanol (B1196071) groups on the C18 column.
-
Solution:
-
Mobile Phase pH Adjustment: Adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups and reduce these secondary interactions.[3][4][5] Formic acid is often preferred for LC-MS applications due to its volatility and ability to improve ionization.[6]
-
Use of an End-capped Column: Employing a C18 column that has been "end-capped" will minimize the number of free silanol groups available for secondary interactions.[2]
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
Q2: I am observing peak fronting for my "this compound" peak. What should I do?
Peak fronting, the inverse of tailing, results in a leading edge of the peak being drawn out.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, inject the smallest possible volume of the sample.
-
-
Cause 2: Column Overload: Similar to peak tailing, injecting too high a concentration of the analyte can also cause fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
Q3: The peak for "this compound" is broad, leading to poor resolution from a neighboring peak. How can I improve this?
Broad peaks can result from several factors related to the HPLC system and method parameters.
-
Cause 1: Sub-optimal Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and its interaction with the stationary phase.
-
Solution: Decreasing the flow rate can sometimes lead to sharper peaks and improved resolution, although it will increase the run time.
-
-
Cause 2: Inefficient Column: An old or poorly packed column will result in band broadening.
-
Solution: Replace the analytical column. Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and lead to sharper peaks.
-
-
Cause 3: High Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q4: "this compound" is co-eluting with another isoflavone. How can I improve the separation?
Improving the separation between two co-eluting peaks often requires adjustments to the mobile phase or stationary phase.
-
Solution 1: Modify the Mobile Phase Gradient: Adjusting the gradient elution program is a powerful tool for improving resolution.
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) provides more time for the analytes to interact with the stationary phase, often leading to better separation.
-
Introduce an Isocratic Hold: Incorporating a brief isocratic hold at a specific mobile phase composition before the elution of the critical pair can sometimes improve their separation.
-
-
Solution 2: Change the Organic Modifier: The choice of organic solvent in the mobile phase can influence selectivity.
-
If using acetonitrile, consider switching to methanol (B129727) or vice versa. The different solvent properties can alter the elution order and improve the resolution of co-eluting compounds.
-
-
Solution 3: Adjust the Column Temperature: Temperature can affect the selectivity of the separation.
-
Increase Temperature: Higher temperatures can sometimes improve peak shape and alter selectivity, potentially resolving co-eluting peaks. However, be aware that malonylated isoflavones can be heat-labile.[7]
-
Decrease Temperature: Lowering the temperature can also change selectivity and may improve resolution in some cases.
-
-
Solution 4: Change the Stationary Phase: If modifications to the mobile phase are unsuccessful, changing the column chemistry may be necessary.
-
Consider a different type of C18 column from another manufacturer, as subtle differences in the silica (B1680970) and bonding chemistry can alter selectivity.
-
A phenyl-hexyl column could also be an option, as it offers different selectivity based on pi-pi interactions.
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting HPLC method for the analysis of "this compound"?
A: A common starting point for the analysis of soy isoflavones, including "this compound", is a reversed-phase method using a C18 column with a water/acetonitrile gradient mobile phase containing a small amount of acid (e.g., 0.1% formic acid or acetic acid). The detection is typically done using a UV detector at around 260 nm.
Q: Why is an acid modifier added to the mobile phase?
A: An acid modifier like formic or acetic acid is added to control the pH of the mobile phase. This helps to suppress the ionization of both the acidic analytes and any free silanol groups on the silica-based stationary phase, which in turn minimizes peak tailing and improves peak shape.[3][4][5]
Q: Can I use an isocratic method instead of a gradient method?
A: While an isocratic method is simpler, a gradient elution is generally necessary for complex samples containing multiple isoflavones with a wide range of polarities, such as soy extracts. A gradient allows for the efficient elution of both early and late-eluting compounds with good peak shape.
Q: How does column temperature affect the analysis of "this compound"?
A: Temperature can influence retention time, selectivity, and peak shape. Increasing the column temperature will generally decrease the retention time and can lead to sharper peaks. However, it's important to note that malonylated isoflavones can be thermally unstable and may degrade at elevated temperatures, converting to their corresponding glycosides.[7] Therefore, a moderate temperature (e.g., 25-40 °C) is often recommended.[8]
Quantitative Data Summary
The following table summarizes various HPLC conditions reported in the literature for the separation of soy isoflavones, including "this compound". This data can be used as a starting point for method development and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Column | YMC ODS-AM (250 x 3 mm, 5 µm) | Vydac 201TP54 C18 (250 x 4.6 mm) | Shim-pack GIST-HP C18 (150 x 4.6 mm, 3 µm) | [5][9][9] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Water | 0.1% Acetic Acid in Water | [5][9][9] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Acetonitrile | 0.1% Acetic Acid in Acetonitrile | [5][9][9] |
| Gradient | 10% to 30% B in 60 min | 5% B (5 min) -> 25% B (15 min) -> 32% B (27 min) | 15% B -> 25% B (5 min) -> 35% B (20 min) -> 100% B (20.01-25 min) -> 15% B (25.01-30 min) | [5][9][9] |
| Flow Rate | 0.65 mL/min | 2.0 mL/min | 1.0 mL/min | [5][9][9] |
| Column Temp. | Not Specified | 25 °C | 40 °C | [5][8][9] |
| Detection | 260 nm | 262 nm | 254 nm | [5][9][9] |
Experimental Protocol: HPLC Analysis of "this compound"
This protocol provides a general procedure for the HPLC analysis of "this compound" in a sample matrix like a soy extract.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or acetic acid), LC-MS grade
-
"this compound" reference standard
-
Sample containing "this compound"
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water: Add 1 mL of formic acid to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or dimethyl sulfoxide) and dilute to the desired concentration with the initial mobile phase composition.
-
Sample Preparation: The extraction procedure will depend on the sample matrix. A common method for soy products is extraction with an aqueous organic solvent (e.g., 70% ethanol (B145695) or acetonitrile). The final extract should be filtered through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: Linear gradient from 15% to 35% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35.1-40 min: Return to 15% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
6. Data Analysis:
-
Identify the "this compound" peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Assess the peak shape and resolution. If necessary, use the troubleshooting guide to optimize the separation.
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Key HPLC parameters influencing peak resolution.
References
- 1. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of soy isoflavones and screening for novel malonyl glycosides using high-performance liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
"6"-O-malonylglycitin" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6"-O-malonylglycitin. Our goal is to address common challenges related to its solubility and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a malonylated isoflavone (B191592) glycoside found in soybeans.[1] The presence of the malonyl group generally enhances its water solubility and stability compared to its non-malonylated counterpart, glycitin.[2] It is frequently used in research for its potential antioxidant, anti-inflammatory, and other biological activities.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on data for structurally similar malonylated isoflavones, Dimethyl Sulfoxide (DMSO) and methanol (B129727) (MeOH) are effective solvents. For cell culture experiments, DMSO is commonly used to prepare a concentrated stock solution. It is crucial to ensure the final DMSO concentration in the culture medium remains low (typically ≤0.5%) to avoid cytotoxicity.[4][5]
Q3: What is the estimated solubility of this compound in water?
A3: The estimated water solubility of this compound is 1133 mg/L at 25 °C. However, this is an estimated value, and empirical determination is recommended for precise applications.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound at -20°C, protected from light. Malonylated isoflavones are known to be the most thermally unstable form of isoflavones.[6] For short-term storage of solutions (up to one week), refrigeration at temperatures below 10°C is advisable.[7] It is also important to avoid basic solutions, as they can promote degradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
The cell culture medium appears cloudy or contains visible particulate matter after the addition of this compound.
-
Inconsistent experimental results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound in the media may exceed its aqueous solubility limit. Solution: Perform a dose-response experiment to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower concentration and gradually increase it. |
| High DMSO Concentration | A high final concentration of DMSO (>0.5%) can cause the compound to precipitate when diluted in aqueous media and can also be toxic to cells.[4][5] Solution: Reduce the final DMSO concentration to ≤0.5%. This can be achieved by preparing a more concentrated stock solution of this compound in DMSO, thus requiring a smaller volume to be added to the media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous media can cause the compound to "crash out" of solution. Solution: Add the stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[4] |
| Low Media Temperature | The solubility of many compounds, including isoflavones, is lower in cold liquids. Solution: Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[4] |
| Media Components Interaction | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Solution: Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed serum-free media first, and then add this intermediate dilution to your final volume of complete media. |
| Insufficient Dissolution | The compound may not be fully dissolved in the initial stock solution. Solution: If precipitation persists, you can try sonicating the diluted solution in a water bath for a few minutes to aid in complete dissolution.[4] |
Issue 2: Degradation of this compound During Storage or Experiments
Symptoms:
-
Loss of biological activity in your experiments over time.
-
Appearance of unexpected peaks in analytical chromatography.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Temperature Instability | Malonylated isoflavones are thermally labile and can degrade at room temperature or higher.[6][8] Solution: Store stock solutions at -20°C for long-term storage. For working solutions, prepare them fresh for each experiment if possible. If short-term storage is necessary, keep them at 4°C and use within a week.[7] |
| Light Sensitivity | Exposure to UV-Vis light can lead to the degradation of isoflavones.[7] Solution: Store both solid compound and solutions in amber vials or tubes, or wrap containers in aluminum foil to protect them from light. |
| pH Instability | Basic conditions can cause the hydrolysis of the malonyl group. Solution: Avoid dissolving or storing this compound in basic buffers. Prepare solutions in neutral or slightly acidic buffers if compatible with your experimental system. |
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| This compound | Water | 25 | ~ 1133 mg/L (estimated) | |
| 6"-O-Malonylgenistin | DMSO | Not Specified | Soluble | |
| 6"-O-Malonylgenistin | Methanol | Not Specified | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 532.45 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the tube. For a 10 mM stock from 5.32 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Media: Pre-warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, prepare an intermediate dilution of the stock solution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you can add 1 µL of the 10 mM stock to 99 µL of pre-warmed media to make a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. Continuing the example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.
-
Alternatively, for a direct dilution, add 10 µL of the 10 mM stock solution drop-wise to 10 mL of pre-warmed media while gently swirling the flask or plate.
-
-
Final Mixing and Use: Gently mix the final working solution and immediately add it to your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 3: HPLC Analysis of this compound (Representative Method)
This protocol is based on methods used for the analysis of isoflavone malonylglucosides.[2][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase the concentration of Solvent B over time to elute the compounds. An example gradient is:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 5-10 µL.[2]
-
Detection Wavelength: Isoflavones are typically detected at around 260 nm.[2]
Visualizations
References
- 1. Isolation of Isoflavones in Soybean Plumule and Their Chemical Structure Determination | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Thermal conversion kinetics and solubility of soy isoflavones in subcritical water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 6"-O-malonylglycitin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6"-O-malonylglycitin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In complex matrices like soy products or biological fluids (plasma, urine), endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1][2]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (a dip for suppression or a peak for enhancement) in the baseline signal of the infused analyte indicates the retention times where matrix components are causing interference.[2][3]
-
Post-Extraction Spike Method: This is a quantitative method to determine the extent of matrix effects. The signal response of this compound in a pure solvent is compared to the response of the analyte spiked into a blank matrix sample that has already undergone the entire extraction procedure. A significant difference between the two responses indicates the presence and magnitude of matrix effects.[3]
Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?
A3: The main strategies can be categorized as follows:
-
Robust Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system. Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples containing isoflavones.[4]
-
Chromatographic Separation Optimization: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed can help to compensate for matrix effects. This approach assumes that the matrix effects are consistent across all samples and calibration standards.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor reproducibility of this compound peak areas between replicate injections of the same sample. | Inconsistent matrix effects due to sample variability. | - Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE).- Use a stable isotope-labeled internal standard for this compound. |
| Low signal intensity or poor sensitivity for this compound. | Significant ion suppression from co-eluting matrix components. | - Perform a post-column infusion experiment to identify the retention time of the suppression zone.- Modify the chromatographic gradient to separate the analyte from the interfering region.- Optimize the sample preparation to remove the interfering compounds. Consider a different SPE sorbent or a liquid-liquid extraction (LLE) step. |
| Inaccurate quantification (high or low bias in results). | Uncorrected matrix effects (ion enhancement or suppression). | - Quantify the matrix effect using the post-extraction spike method.- Implement matrix-matched calibration curves.- The most robust solution is to use a stable isotope-labeled internal standard. |
| Peak tailing or splitting for this compound. | Interaction with matrix components on the analytical column or inappropriate mobile phase pH. | - Improve sample cleanup to remove strongly retained matrix components.- Adjust the mobile phase pH. Malonylated isoflavones are acidic and an appropriate pH can improve peak shape.[5] |
Quantitative Data on Matrix Effects
Table 1: Representative Matrix Effect Data for Isoflavones in Human Urine
| Analyte | Concentration (µg/mL) | Matrix Effect (%)* | Reference |
| Daidzein (B1669772) | 10.5 | -11.4% | [1] |
| Genistein | 0.756 | -6.5% | [1] |
*Calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Blank matrix (e.g., soy-free plasma, soy milk base)
-
This compound analytical standard
-
Reconstitution solvent (e.g., initial mobile phase)
-
All necessary equipment for your standard sample preparation procedure
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Prepare a standard solution of this compound in the reconstitution solvent at a concentration representative of your expected sample concentrations (e.g., mid-point of your calibration curve).
-
Set B (Analyte in Post-Extracted Matrix): Take a blank matrix sample and perform your complete sample extraction procedure. In the final step, before reconstitution, spike the dried extract with the same amount of this compound as in Set A. Then, reconstitute in the same volume of solvent.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculate the Matrix Effect (%):
Matrix Effect (%) = [ (Peak Area of Set B) / (Peak Area of Set A) - 1 ] * 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Isoflavone Cleanup from Soy Extracts
Objective: To remove interfering matrix components from a soy extract prior to LC-MS analysis of this compound. This protocol is adapted from a published method for soy isoflavones.[4]
Materials:
-
Divinylbenzene-based SPE cartridges (e.g., Strata-X or Oasis HLB)
-
Deionized water
-
Soy extract dissolved in water
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water at a flow rate of 10 mL/min.
-
Sample Loading: Load 25 mL of the aqueous soy extract onto the conditioned cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water at a flow rate of 10 mL/min to remove polar interferences.
-
Elution: Elute the isoflavones, including this compound, with 4 mL of methanol into a clean collection tube at a flow rate of 10 mL/min.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: "6"-O-malonylglycitin" Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6"-O-malonylglycitin". The information provided addresses common issues related to the thermal degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My "this compound" sample shows signs of degradation after heating. What is happening?
A1: "this compound" is a malonylated isoflavone (B191592), which is known to be the most thermally unstable form of isoflavone.[1] Heating induces two primary degradation reactions:
-
De-esterification: The malonyl group is hydrolyzed, converting "this compound" to its corresponding glycoside, glycitin (B1671906).
-
Decarboxylation: The malonyl group loses a carboxyl group, transforming "this compound" into an acetyl derivative.
These reactions lead to a decrease in the concentration of your target compound and the appearance of degradation products in your sample.
Q2: What are the main factors that influence the thermal degradation of "this compound"?
A2: The stability of "this compound" is primarily affected by:
-
Temperature: Higher temperatures significantly accelerate the degradation rate.
-
pH: Stability is pH-dependent. Generally, degradation is more pronounced in alkaline conditions compared to acidic or neutral pH.
-
Moisture: The presence of water can facilitate hydrolytic reactions, leading to increased degradation. Wet heating methods tend to cause more degradation than dry heating.[2]
Q3: How can I minimize the thermal degradation of "this compound" during my experiments?
A3: To prevent thermal degradation, consider the following strategies:
-
Temperature Control: Use the lowest possible temperature necessary for your experimental protocol.
-
pH Adjustment: Maintain a neutral or slightly acidic pH if your experimental conditions allow. Avoid alkaline conditions.
-
Moisture Control: Whenever possible, use dry heating methods or minimize the water content in your sample.
-
Use of Antioxidants/Excipients: While specific data for "this compound" is limited, the use of antioxidants or stabilizing excipients is a common strategy to prevent the degradation of sensitive compounds. The selection of an appropriate excipient would require compatibility and stability studies.
Q4: How can I detect and quantify the degradation of "this compound"?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying "this compound" and its degradation products. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after heating | Thermal degradation of "this compound" | Compare the retention times of the new peaks with standards of glycitin and acetylglycitin to confirm their identity. Optimize your experimental conditions (lower temperature, adjust pH) to minimize degradation. |
| Low recovery of "this compound" | Significant degradation during sample processing | Review your entire workflow for potential high-temperature steps. Implement the preventative measures outlined in the FAQs. Consider performing a stability study under your specific experimental conditions. |
| Inconsistent results between experiments | Variability in heating time, temperature, or sample pH | Standardize all experimental parameters. Use a calibrated heating apparatus and accurately measure the pH of your solutions. |
Quantitative Data
Table 1: Effect of Temperature on the Degradation of Malonylgenistin (Proxy for "this compound")
| Temperature (°C) | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) |
| 100 | Data not available | Data not available |
| 150 | ~30 | ~0.023 |
| 200 | ~5 | ~0.139 |
Data estimated from studies on malonylgenistin degradation during dry heating.
Table 2: Effect of pH on the Stability of Isoflavones
| pH | Stability |
| 3.1 | High degradation of aglycones |
| 5.6 | Virtually no decay of aglycones |
| 7.0 | Virtually no decay of aglycones |
| Alkaline | Increased degradation rate |
Qualitative data based on studies of isoflavone aglycones and general observations for malonylated isoflavones.[3]
Experimental Protocols
Protocol: Analysis of "this compound" and its Degradation Products by HPLC-UV
This protocol provides a general framework for the analysis of "this compound", glycitin, and acetylglycitin.
1. Sample Preparation:
-
Accurately weigh the sample containing "this compound".
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 10-20%).
-
Linearly increase the percentage of mobile phase B over 30-40 minutes to elute all compounds.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard solutions of "this compound", glycitin, and acetylglycitin of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Thermal degradation pathway of "this compound".
Caption: Workflow for HPLC analysis of "this compound".
Caption: Factors influencing "this compound" degradation.
References
Technical Support Center: Troubleshooting Low Recovery of 6"-O-malonylglycitin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low recovery of 6"-O-malonylglycitin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
This compound is a malonylated isoflavone (B191592) glycoside found predominantly in soybeans and soy-based products.[1] Its recovery can be challenging due to its inherent chemical instability. The malonyl group attached to the glycoside is susceptible to cleavage under various conditions, leading to the conversion of this compound into other isoflavone forms, such as glycitin (B1671906) (its β-glucoside form) or the aglycone, glycitein. This degradation is a primary cause of low recovery.
Q2: What are the main factors that lead to the degradation of this compound?
The primary factors contributing to the degradation of this compound are:
-
Temperature: It is a heat-labile compound. Elevated temperatures during extraction, processing, or analysis can cause the loss of the malonyl group.[2]
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the ester bond linking the malonyl group.
-
Enzymatic Activity: The presence of endogenous esterases in the plant material can lead to the enzymatic cleavage of the malonyl group.
-
Solvent Choice: The polarity and composition of the extraction solvent can influence the stability and extraction efficiency of the compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.
Issue 1: Low recovery in the initial extract.
Question: I am observing significantly lower than expected concentrations of this compound in my initial crude extract. What could be the cause?
Answer: Low recovery in the initial extract is often linked to the extraction conditions. The following are potential causes and troubleshooting steps:
-
Inappropriate Extraction Temperature: High temperatures are a major cause of degradation. Malonylated isoflavones are known to be thermally unstable and can be converted to their corresponding glycosides at elevated temperatures.[2]
-
Troubleshooting:
-
Maintain a low extraction temperature. Room temperature extraction is preferable to heating.[2]
-
If heating is necessary for other components, perform a comparative study at different temperatures (e.g., 25°C, 40°C, 60°C) to determine the optimal temperature with minimal degradation.
-
-
-
Suboptimal Solvent System: The choice of solvent significantly impacts extraction efficiency.
-
Troubleshooting:
-
A mixture of water, acetone, and ethanol (B145695) has been shown to be effective for extracting malonyl-glycosidic forms of isoflavones.[3]
-
One study found that a ternary mixture of 32.8% ethanol, 39.2% water, and 27.8% propanediol (B1597323) provided the highest overall desirability for isoflavone extraction, including malonylated forms.[4]
-
Avoid using 100% ethanol, as it has been shown to have very low extraction yields for malonylated isoflavones.[4]
-
-
-
Incorrect pH of Extraction Medium: The pH can affect both the stability and solubility of the target molecule.
-
Troubleshooting:
-
Maintain a neutral or slightly acidic pH during extraction to minimize hydrolysis of the malonyl group.
-
Buffer the extraction solvent if necessary to maintain a stable pH.
-
-
Issue 2: Degradation of this compound during sample processing and storage.
Question: My initial extract shows good levels of this compound, but the concentration decreases significantly after processing steps like evaporation or during storage. Why is this happening?
Answer: This indicates that the compound is degrading after extraction. Here’s how to address this:
-
High Temperatures During Solvent Evaporation: Using high temperatures to remove the extraction solvent is a common cause of degradation.
-
Troubleshooting:
-
Use a rotary evaporator under reduced pressure at a low temperature (e.g., ≤ 40°C) to remove the solvent.
-
Consider alternative solvent removal methods like freeze-drying (lyophilization), which is performed at very low temperatures.
-
-
-
Improper Storage Conditions: Like many natural products, this compound can degrade over time if not stored correctly.
-
Troubleshooting:
-
Store extracts and purified compounds at low temperatures (-20°C or -80°C) to slow down degradation.
-
Protect samples from light by using amber vials or storing them in the dark, as light can also contribute to the degradation of phenolic compounds.
-
-
Issue 3: Inaccurate quantification leading to perceived low recovery.
Question: I suspect my analytical method might not be accurately quantifying this compound. How can I verify and optimize my quantification method?
Answer: Inaccurate quantification can be mistaken for low recovery. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing isoflavones.
-
Co-elution with Other Compounds: If the chromatographic peaks are not well-resolved, other compounds may interfere with the quantification of this compound.
-
Troubleshooting:
-
Optimize the HPLC method, including the mobile phase gradient, column type, and temperature, to achieve baseline separation of all isoflavone forms. A common mobile phase consists of a gradient of acetonitrile (B52724) and water with a small amount of formic or acetic acid.[5]
-
-
-
Degradation During Analysis: The conditions of the HPLC analysis itself could potentially cause degradation.
-
Troubleshooting:
-
Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of samples waiting for injection.
-
Ensure the analytical run time is not excessively long.
-
-
Data Presentation
Table 1: Comparison of Solvent Systems for Malonylated Isoflavone Extraction
| Solvent System | Relative Efficiency for Malonylglycitin Recovery | Reference |
| Water, Acetone, and Ethanol (ternary mixture) | High | [3] |
| 32.8% Ethanol, 39.2% Water, 27.8% Propanediol | High (Optimized for overall isoflavones) | [4] |
| 50% Methanol | Moderate | [4] |
| 70% Methanol | Moderate | [4] |
| 100% Ethanol | Low | [4] |
Table 2: Influence of Temperature on Malonylated Isoflavone Stability
| Temperature | Observation | Recommendation | Reference |
| Room Temperature (approx. 25°C) | Major constituents in the extract are malonylated forms. | Recommended for extraction. | [2] |
| 80°C | Major constituents in the extract are the corresponding β-glycosides, indicating thermal degradation of malonylated forms. | Avoid high temperatures during extraction and processing. | [2] |
| ≤ 40°C | - | Recommended for solvent evaporation under reduced pressure. | [6] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Soybean Flour
-
Sample Preparation:
-
Obtain finely ground soybean flour (e.g., 40-60 mesh).
-
Defat the soybean flour by extraction with n-hexane at room temperature for 6-8 hours to remove lipids, which can interfere with the extraction of polar compounds. Air-dry the defatted flour to remove residual hexane.
-
-
Extraction:
-
Weigh 10 g of defatted soybean flour into a 250 mL Erlenmeyer flask.
-
Add 100 mL of a pre-mixed solvent system of ethanol:water:propanediol (32.8:39.2:27.8 v/v/v).[4]
-
Stopper the flask and shake it on an orbital shaker at 150 rpm for 2 hours at room temperature (25°C).
-
Alternatively, use ultrasonication for 30 minutes at room temperature.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining fine particles.
-
-
Solvent Removal:
-
Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.
-
For complete dryness, freeze-dry the concentrated extract.
-
-
Storage:
-
Store the dried extract at -20°C in an airtight, light-protected container.
-
Protocol 2: HPLC Quantification of this compound
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient program would be:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 30% B
-
35-40 min: Linear gradient from 30% to 95% B
-
40-45 min: 95% B (column wash)
-
45-50 min: Linear gradient from 95% to 5% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25°C.
-
-
Detection:
-
UV detection at 260 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Dissolve the dried extract in the initial mobile phase composition and inject it into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. US7638643B2 - Process for producing soybean saponin-containing material - Google Patents [patents.google.com]
Minimizing isomerization of "6"-O-malonylglycitin" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization and degradation of 6"-O-malonylglycitin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring isoflavone (B191592) found in soybeans and soy-based products. It is a glycosylated form of glycitin (B1671906), further esterified with a malonyl group.[1] Its stability is a significant concern because the malonyl group is chemically labile and susceptible to removal or transformation under various conditions, leading to the formation of other isoflavone derivatives. This isomerization can impact the compound's biological activity, bioavailability, and the accuracy of experimental results. The malonyl form is generally the most unstable among the different forms of isoflavones.[2]
Q2: What are the main degradation products of this compound during storage?
A2: During storage and processing, this compound can degrade into several other isoflavone forms through three primary chemical reactions:[3]
-
De-esterification: The most common degradation pathway is the hydrolysis of the malonyl ester bond, which removes the malonyl group and converts this compound into its corresponding β-glucoside, glycitin .
-
Decarboxylation: The malonyl group can lose a molecule of carbon dioxide to form an acetyl group, resulting in the formation of 6"-O-acetylglycitin .
-
Hydrolysis of the β-glycosidic bond: The glucose moiety can be cleaved off, leading to the formation of the aglycone, glycitein .
Q3: What are the primary factors that influence the isomerization of this compound?
A3: The main factors affecting the stability of this compound are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of malonylated isoflavones.[4][5] Higher storage temperatures lead to a more rapid conversion to β-glucosides.[4][5]
-
pH: this compound is more stable at an acidic pH.[3] As the pH increases and becomes neutral to alkaline, the rate of hydrolysis of the malonyl group to form glycitin increases substantially.[3]
-
Moisture: The presence of water can facilitate the hydrolysis of the ester and glycosidic bonds. Storing samples in a dry environment is crucial.
-
Storage Duration: The longer the storage period, the greater the extent of degradation, especially at non-optimal temperatures.[4]
-
Enzymatic Activity: Endogenous enzymes in plant materials, such as esterases and β-glucosidases, can catalyze the removal of the malonyl and glucose groups, respectively.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly high levels of glycitin in my this compound sample. | 1. High Storage Temperature: The sample may have been stored at room temperature or higher, accelerating de-esterification. 2. Inappropriate pH: The sample might be in a neutral or alkaline solution (pH > 7). 3. Moisture Exposure: The sample may have absorbed moisture, facilitating hydrolysis. | 1. Store at Low Temperatures: Store samples at 4°C for short-term and -20°C or -80°C for long-term storage.[6] 2. Control pH: If in solution, buffer to a slightly acidic pH (e.g., pH 4-5) for increased stability.[3] 3. Ensure Dry Conditions: Store as a lyophilized powder in a desiccator or with a desiccant.[6] |
| Detection of 6"-O-acetylglycitin in my sample. | Thermal Degradation: The sample was likely exposed to heat, causing the malonyl group to decarboxylate into an acetyl group. This is more common during heat-based extraction or processing.[3] | Avoid High Temperatures: Use non-thermal methods for extraction and processing where possible. If heating is necessary, use the lowest effective temperature for the shortest possible duration. |
| Presence of the aglycone, glycitein. | 1. Harsh pH Conditions: Strong acidic or basic conditions can lead to the hydrolysis of the glycosidic bond. 2. Enzymatic Degradation: If working with crude extracts, endogenous β-glucosidases may be active.[5] | 1. Maintain Mild pH: Avoid extreme pH values during extraction and storage. 2. Denature Enzymes: For crude extracts, consider a blanching step or use extraction solvents that inhibit enzymatic activity if compatible with your experimental goals. |
| General sample degradation and inconsistent results. | Improper Storage and Handling: A combination of factors like temperature fluctuations, exposure to light, and repeated freeze-thaw cycles. | Standardize Storage Protocol: Aliquot samples to avoid repeated freeze-thaw cycles. Store protected from light in tightly sealed containers at low temperatures (≤ -20°C). Use of a deoxidant and desiccant can further improve stability.[6] |
Data on Isoflavone Stability
The following table summarizes the stability of malonylated isoflavones under various conditions, providing an indication of the expected stability for this compound.
| Condition | Observation | Reference |
| Temperature | At 40°C, significant conversion of malonyl daidzin (B1669773) (23-24%) and malonyl genistin (B1671436) (22-25%) to their respective β-glucosides was observed after 5 weeks. | [5] |
| At 80°C in an aqueous ethanol (B145695) solution, 15-20% of malonylglycosides were hydrolyzed to their respective glycosides. | [3] | |
| Storage at 4°C with a deoxidant and desiccant for 120 days resulted in the highest residual amounts of isoflavones, with 90.0-94.0% of malonyl glucosides remaining in steamed black soybeans. | [6] | |
| pH | Malonylglycosides are much more stable at acidic pH. | [3] |
| At pH 10 and 80°C for 1 hour, 75-80% of malonylglycosides were transformed into their de-esterified glycosides. | [3] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Isoflavone Analysis
This protocol provides a general method for the separation and quantification of this compound and its related isomers.
-
Sample Preparation:
-
For solid samples (e.g., soy flour, lyophilized extracts), extract with a solvent such as 60-80% aqueous ethanol or methanol.[3]
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is common, using:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape and maintain isoflavone stability.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase the concentration to elute the more nonpolar compounds. A typical gradient might run from 10% B to 90% B over 30-40 minutes.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintain at a controlled temperature, for instance, 25-30°C.
-
Detection: Use a UV detector, typically monitoring at wavelengths around 260 nm. A photodiode array (PDA) detector is ideal for confirming peak identity by spectral analysis.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare calibration curves using certified standards of this compound, glycitin, 6"-O-acetylglycitin, and glycitein.
-
Integrate the peak areas of the analytes in the sample chromatogram.
-
Calculate the concentration of each isoflavone by comparing its peak area to the corresponding calibration curve.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 3. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stability of isoflavone isomers in steamed black soybeans and black soybean koji stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Troubleshooting for 6"-O-malonylglycitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and other chromatographic issues during the analysis of 6"-O-malonylglycitin.
FAQs: Understanding this compound Behavior in Chromatography
Q1: What is this compound and why is it challenging to analyze?
This compound is a malonylated isoflavone (B191592) glycoside predominantly found in soybeans and soy-based products. Its analysis can be challenging due to its inherent chemical properties:
-
Thermal Labile: This compound is sensitive to heat and can easily degrade to its corresponding glucoside (glycitin) through the loss of the malonyl group.[1][2] This degradation can occur during sample preparation or within the HPLC system, leading to inaccurate quantification and the appearance of extra peaks.
-
Acidic Nature: The presence of a carboxylic acid group in the malonyl moiety gives this compound an acidic character, with a predicted pKa of approximately 2.70.[3] This acidity can lead to undesirable secondary interactions with the stationary phase, causing peak tailing.
Q2: What are the primary causes of peak tailing for this compound?
Peak tailing for this compound in reversed-phase HPLC is often a result of one or more of the following factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases (like C18) can interact strongly with the polar and acidic functional groups of this compound. These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Mobile Phase pH Issues: If the mobile phase pH is not sufficiently low, the carboxylic acid group of the analyte and the silanol groups on the stationary phase can be ionized, leading to strong electrostatic interactions and, consequently, peak tailing.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Contamination of the column, a void at the column inlet, or a partially blocked frit can disrupt the flow path and cause peak tailing.
-
Extra-Column Effects: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.
Q3: How does temperature affect the analysis of this compound?
Elevated temperatures can lead to the degradation of this compound to glycitin (B1671906).[2][4] This will result in a decrease in the peak area of this compound and an increase in the peak area of glycitin. Therefore, it is crucial to control the temperature throughout the sample preparation and analysis process. While higher column temperatures can sometimes improve peak shape by reducing viscosity and improving mass transfer, the risk of degradation must be carefully considered.[5]
Troubleshooting Guide: Resolving this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Problem: The chromatographic peak for this compound is asymmetrical with a pronounced tail.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Detailed Troubleshooting Steps:
| Step | Parameter to Check | Potential Cause of Tailing | Recommended Action |
| 1 | Mobile Phase pH | The mobile phase pH is too high, leading to ionization of the analyte and silanol groups, causing secondary interactions. | Lower the mobile phase pH to ≤ 3.0 by adding 0.1% formic acid or 0.05% phosphoric acid to the aqueous portion.[2][6] This will suppress the ionization of both the analyte and the silanol groups. |
| 2 | Column Condition | The column may be contaminated with strongly retained compounds, have a void at the inlet, or the stationary phase may be degraded. | First, try cleaning the column according to the manufacturer's instructions. If this does not resolve the issue, replace the column with a new, high-purity, end-capped C18 column. |
| 3 | Sample Injection | The injection volume or sample concentration is too high, causing column overload. | Reduce the injection volume by half and re-inject. If the peak shape improves, continue to decrease the injection volume or dilute the sample. |
| 4 | HPLC System | Excessive dead volume in the system from long or wide-bore tubing is causing band broadening. | Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
| 5 | Column Temperature | Sub-optimal temperature can affect viscosity and mass transfer. The analyte may also be degrading at elevated temperatures. | Optimize the column temperature. Start at a lower temperature (e.g., 25-30 °C) to minimize degradation. If tailing persists, cautiously increase the temperature in small increments (e.g., 5 °C) while monitoring for signs of degradation (appearance of a glycitin peak). |
Experimental Protocols
Protocol 1: Standard HPLC Method for Soy Isoflavones
This protocol is a general-purpose method for the separation of 12 soy isoflavones, including this compound.
Experimental Workflow:
Caption: A typical experimental workflow for the HPLC analysis of soy isoflavones.
Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.05% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient tailored to separate all 12 isoflavones. A typical starting point is ~15% B, ramping to ~40% B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10-20 µL |
| Sample Solvent | Acetonitrile:Water (50:50 v/v) |
Reference: This protocol is adapted from established methods for soy isoflavone analysis.[6]
Protocol 2: Rapid UHPLC Method
This method is suitable for high-throughput analysis.
Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A rapid gradient, for example, 10% B to 50% B in 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 2-5 µL |
| Sample Solvent | Acetonitrile:Water (50:50 v/v) |
Reference: This protocol is a generalized representation of rapid UHPLC methods for isoflavone analysis.[2]
Data Summary
The following table provides a summary of typical mobile phase modifiers and their impact on peak shape.
| Mobile Phase Additive | Concentration | Effect on this compound Peak Shape |
| Formic Acid | 0.1% | Generally provides good peak shape by suppressing silanol interactions. |
| Acetic Acid | 0.1% | Similar to formic acid, can improve peak symmetry. |
| Phosphoric Acid | 0.05% | Effective at low pH for reducing peak tailing. |
| No Additive | N/A | Likely to result in significant peak tailing, especially on older columns. |
By systematically addressing the potential causes of peak tailing and optimizing the analytical method, researchers can achieve accurate and reproducible results for the analysis of this compound.
References
- 1. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Identification and Conversion Analysis of Malonyl Isoflavonoid Glycosides in Astragali Radix by HPLC Coupled with ESI-Q TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of 6"-O-malonylglycitin in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 6"-O-malonylglycitin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or No Signal
Possible Causes and Solutions:
-
Suboptimal Ionization Parameters: The settings for your electrospray ionization (ESI) source may not be ideal for this compound.
-
Solution: Systematically optimize ESI source parameters, including capillary voltage, drying gas temperature, and nebulizer pressure. Refer to the "Experimental Protocols" section for a detailed optimization workflow.
-
-
Incorrect Ionization Mode: Malonylated isoflavones like this compound typically ionize more efficiently in negative ion mode due to the presence of the acidic malonyl group.
-
Solution: Ensure you are operating in negative ion mode ([M-H]⁻). While positive ion adducts like [M+H]⁺ or [M+Na]⁺ can sometimes be observed, the deprotonated molecule in negative mode generally yields higher sensitivity.[1]
-
-
Sample Degradation: this compound is thermally labile and can easily lose the malonyl group, especially at elevated temperatures.[1][2]
-
Solution: Keep sample handling and storage temperatures low. Avoid excessive heating during sample preparation and analysis. Consider using a cooled autosampler.
-
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of the target analyte.
-
Solution: Improve chromatographic separation to isolate this compound from interfering matrix components. Solid-phase extraction (SPE) can also be used for sample cleanup prior to LC-MS analysis.
-
-
Low Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.
-
Solution: Concentrate your sample or consider using a more sensitive mass spectrometer.
-
Issue 2: Poor Peak Shape or Peak Tailing
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The LC method may not be suitable for isoflavone (B191592) glycosides.
-
Solution: Optimize the mobile phase composition, gradient, and column chemistry. A C18 column with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727), both with a small amount of acid (e.g., 0.1% formic acid), is a good starting point.
-
-
Secondary Interactions: The analyte may be interacting with active sites in the column or flow path.
-
Solution: Use a column with end-capping to minimize silanol (B1196071) interactions. Ensure all tubing and connections are inert.
-
Issue 3: In-source Fragmentation or Unstable Signal
Possible Causes and Solutions:
-
High Capillary Voltage or Fragmentor Voltage: Excessive voltage in the ESI source can cause the molecule to fragment before it reaches the mass analyzer.
-
Solution: Reduce the capillary and fragmentor voltages. Malonylated glycosides are known to be fragile, and a characteristic in-source fragmentation is the loss of CO₂ (44 Da) from the malonyl group.[1]
-
-
High Source Temperature: As mentioned, this compound is thermally sensitive.
-
Solution: Lower the drying gas temperature to the minimum required for efficient desolvation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass and fragmentation pattern for this compound in negative ion mode ESI-MS/MS?
A1: In negative ion mode, this compound will primarily be observed as the deprotonated molecule [M-H]⁻ at m/z 531. Upon collision-induced dissociation (CID), the most common fragmentation pathways are:
-
Neutral loss of CO₂ (44 Da): This results in a fragment at m/z 487. This is a characteristic fragmentation for malonylated compounds.[1]
-
Neutral loss of the malonyl-glucose moiety (248 Da): This leads to the formation of the glycitin (B1671906) aglycone fragment at m/z 283.[1]
Q2: Should I use positive or negative ion mode for the analysis of this compound?
A2: Negative ion mode is generally recommended for higher sensitivity due to the acidic nature of the malonyl group, which readily deprotonates to form [M-H]⁻. While you may observe [M+H]⁺ or sodium adducts ([M+Na]⁺) in positive ion mode, the signal intensity is typically lower.
Q3: How can I differentiate this compound from its isomers?
A3: Isomers of this compound, where the malonyl group is attached at a different position on the glucose moiety, can be very challenging to distinguish by MS/MS alone as they often produce similar fragmentation patterns.[2] High-resolution chromatography (UHPLC) is crucial for separating these isomers. Retention time differences, along with careful analysis of any subtle variations in fragmentation ratios, may help in their differentiation.
Q4: What are some common adducts I might see for this compound?
A4: In positive ion mode, you may observe sodium adducts ([M+Na]⁺) at m/z 555 and potassium adducts ([M+K]⁺) at m/z 571, especially if there are traces of these salts in your mobile phase or sample. In negative ion mode, formate (B1220265) adducts ([M+HCOO]⁻) at m/z 577 can be seen if formic acid is used as a mobile phase modifier.
Data Presentation
The following tables provide a summary of how key ESI source parameters can influence the signal intensity of this compound. The data presented is illustrative and based on general trends for flavonoid glycosides. Optimal values will vary depending on the specific instrument and experimental conditions.
Table 1: Effect of Capillary Voltage on Signal Intensity (Negative Ion Mode)
| Capillary Voltage (kV) | Relative Signal Intensity (%) | Observations |
| -2.0 | 65 | Suboptimal ionization. |
| -2.5 | 85 | Improved signal. |
| -3.0 | 100 | Optimal signal intensity. |
| -3.5 | 90 | Slight decrease, potential for instability. |
| -4.0 | 70 | Significant decrease, risk of corona discharge. |
Table 2: Effect of Drying Gas Temperature on Signal Intensity
| Drying Gas Temp (°C) | Relative Signal Intensity (%) | Observations |
| 250 | 70 | Incomplete desolvation, broad peaks. |
| 300 | 95 | Good desolvation and signal. |
| 325 | 100 | Optimal balance of desolvation and stability. |
| 350 | 80 | Potential for thermal degradation. |
| 400 | 50 | Significant thermal degradation likely. |
Table 3: Effect of Nebulizer Pressure on Signal Intensity
| Nebulizer Pressure (psi) | Relative Signal Intensity (%) | Observations |
| 20 | 60 | Inefficient nebulization, unstable spray. |
| 30 | 85 | Improved spray stability. |
| 40 | 100 | Optimal droplet size and signal. |
| 50 | 90 | Smaller droplets, may lead to faster evaporation but can sometimes decrease signal for certain compounds. |
| 60 | 75 | Potential for signal suppression due to excessive gas flow. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound from Plant Material
-
Extraction:
-
Weigh 100 mg of finely ground, lyophilized plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in a water bath for 30 minutes at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes.
-
-
Cleanup (Optional, if high matrix interference is expected):
-
Pass the supernatant through a 0.22 µm syringe filter.
-
For further cleanup, use a C18 solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the filtered extract.
-
Wash with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the isoflavones with 2 mL of 90% methanol in water.
-
-
-
Final Preparation:
-
Evaporate the solvent from the extract (or eluate) under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Optimization of ESI-MS Parameters for this compound
This protocol assumes a standard LC-MS system with an electrospray ionization source.
-
Initial Setup:
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.
-
Set up an isocratic LC method with a constant flow of the initial mobile phase.
-
Set the mass spectrometer to operate in negative ion mode, monitoring the [M-H]⁻ ion at m/z 531.
-
-
Capillary Voltage Optimization:
-
Set the drying gas temperature and nebulizer pressure to typical starting values (e.g., 325 °C and 40 psi).
-
Infuse the standard solution and acquire data while varying the capillary voltage from -2.0 kV to -4.5 kV in 0.5 kV increments.
-
Monitor the signal intensity of the m/z 531 ion at each voltage.
-
Select the capillary voltage that provides the highest stable signal.
-
-
Drying Gas Temperature Optimization:
-
Set the capillary voltage to the optimal value determined in the previous step and keep the nebulizer pressure at the starting value.
-
Infuse the standard solution and acquire data while varying the drying gas temperature from 250 °C to 400 °C in 25 °C increments.
-
Monitor the signal intensity of the m/z 531 ion.
-
Choose the temperature that gives the best signal without evidence of thermal degradation (e.g., appearance of fragment ions in the MS1 scan).
-
-
Nebulizer Pressure Optimization:
-
Set the capillary voltage and drying gas temperature to their optimized values.
-
Infuse the standard solution and acquire data while varying the nebulizer pressure from 20 psi to 60 psi in 5 or 10 psi increments.
-
Monitor the signal intensity of the m/z 531 ion.
-
Select the nebulizer pressure that provides the highest and most stable signal.
-
-
Finalization:
-
Verify the optimized parameters by performing a final infusion and ensuring a stable and high-intensity signal for this compound.
-
Visualizations
Caption: Experimental workflow for optimizing the analysis of this compound.
Caption: Fragmentation pathway of this compound in negative ion mode ESI-MS/MS.
References
Validation & Comparative
Bioavailability Showdown: Glycitin Demonstrates Superior Absorption Over 6"-O-Malonylglycitin
For researchers, scientists, and drug development professionals, understanding the bioavailability of isoflavones is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of the bioavailability of glycitin (B1671906) and its malonylated precursor, 6"-O-malonylglycitin, supported by experimental evidence.
A pivotal study in rats has demonstrated that isoflavone (B191592) malonylglucosides, such as this compound, are significantly less bioavailable than their non-conjugated β-glucoside counterparts, like glycitin.[1] Experimental data reveals that the systemic exposure to isoflavone metabolites is substantially higher following the administration of the non-malonylated forms.
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound were not found in the reviewed literature, a key study comparing malonylglucosides (malonylgenistin and malonyldaidzin) to their corresponding non-conjugated glucosides (genistin and daidzin) in rats provides a strong indication of the relative bioavailability. The findings of this study are summarized below and can be considered indicative of the expected differences between this compound and glycitin.
| Pharmacokinetic Parameter | Malonylglucosides (e.g., this compound) | Non-conjugated β-glucosides (e.g., Glycitin) | Fold Difference (Non-conjugated vs. Malonylated) |
| Area Under the Curve (AUC) of metabolites | Lower | Higher | 1 to 6 times higher[1] |
| Maximum Plasma Concentration (Cmax) of metabolites | Lower | Higher | 1 to 9 times higher[1] |
| Urinary Excretion of metabolites | Lower | Higher | Significantly Higher[1] |
Table 1: Comparison of Pharmacokinetic Parameters for Malonylated vs. Non-conjugated Isoflavone Glucosides in Rats. Data from a study comparing malonylgenistin/malonyldaidzin with genistin/daidzin, respectively.[1] This serves as a proxy for the expected differences between this compound and glycitin.
Metabolic Pathway and Absorption
The difference in bioavailability is primarily attributed to the initial metabolic steps in the gastrointestinal tract. This compound must first be hydrolyzed to glycitin, a reaction that can be influenced by the composition and activity of the gut microbiota. Subsequently, glycitin is further hydrolyzed by intestinal β-glucosidases to its aglycone form, glycitein, which is the primary form absorbed into the systemic circulation. The additional malonylation step for this compound likely impedes its efficient conversion and subsequent absorption.
Figure 1: Metabolic pathway of this compound and glycitin.
Experimental Protocols
The following sections detail the typical methodologies employed in studies comparing the bioavailability of isoflavone glycosides.
In Vivo Bioavailability Study in Rats
A common experimental design to assess the bioavailability of these compounds involves oral administration to rats followed by serial blood and urine collection.
Animals: Male Sprague-Dawley or Fischer-344 rats are often used. Animals are typically housed individually in metabolic cages to allow for the collection of urine and feces.
Dosing:
-
Preparation of Dosing Solutions: Pure this compound and glycitin are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral administration.
-
Administration: Rats are fasted overnight prior to dosing. The compounds are administered via oral gavage at a specific dose (e.g., 100 μmol/kg body weight).
Sample Collection:
-
Blood: Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: Urine is collected over specified intervals (e.g., 0-12, 12-24, 24-48 hours) and stored at -80°C.
Figure 2: Experimental workflow for a rat bioavailability study.
Analysis of Isoflavones and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of isoflavones and their metabolites in biological matrices.
Sample Preparation:
-
Enzymatic Hydrolysis: To measure total isoflavones (aglycones + conjugates), plasma and urine samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to their aglycone forms.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The hydrolyzed samples are then subjected to an extraction procedure to remove interfering substances and concentrate the analytes.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.
Conclusion
The available evidence strongly indicates that glycitin possesses superior bioavailability compared to this compound. The malonylation of the glucoside moiety appears to hinder the metabolic conversion to the absorbable aglycone, glycitein. For researchers and drug development professionals, this highlights the importance of considering the chemical form of isoflavones when designing in vivo studies and formulating products for optimal therapeutic efficacy. Future studies providing a direct quantitative comparison of the pharmacokinetic profiles of this compound and glycitin would be beneficial for a more precise understanding of their relative bioavailabilities.
References
A Comparative Guide to the Validation of HPLC and Alternative Methods for "6"-O-malonylglycitin" Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoflavones, such as "6"-O-malonylglycitin", a key isoflavone (B191592) found in soy, is critical for research, quality control, and the development of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides an objective comparison of a validated HPLC-PDA method for "this compound" analysis with two prominent alternative methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Zone Electrophoresis (CZE). The information presented, including detailed experimental protocols and comparative performance data, is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of "this compound" is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. The following table summarizes the key performance characteristics of the HPLC-PDA method and its alternatives.
| Validation Parameter | HPLC-PDA | UPLC-MS/MS | Capillary Zone Electrophoresis (CZE) |
| **Linearity (R²) ** | >0.999 | >0.995 | Not explicitly stated for "this compound", but generally good for isoflavones |
| Limit of Detection (LOD) | 0.026–0.047 µg/mL | 0.237 ng/mL (for daidzein) | < 3.2 µg/L (for various isoflavones)[1] |
| Limit of Quantification (LOQ) | 0.085–0.280 µg/mL | 2 ng/mL (for daidzein)[2] | Not explicitly stated for "this compound" |
| Precision (%RSD) | <2.21% (Intra-day), <5.63% (Inter-day) | <3.6% (Intra-day), <5.0% (Inter-day)[3] | Generally <8% for isoflavones[4] |
| Analysis Time | ~60 minutes[4] | < 10 minutes | ~10 minutes[5] |
| Selectivity | Good | Excellent | Good |
| Sensitivity | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for isoflavone analysis and can be adapted for the specific quantification of "this compound".
HPLC-PDA Method for "this compound"
This method is suitable for the routine quality control of "this compound" in various samples.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used[6].
-
Detection: UV detection at 260 nm[7].
-
Sample Preparation:
UPLC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of "this compound" in complex matrices or when low detection limits are required.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2-micron particle column, such as a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3].
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile[3][8].
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
-
Sample Preparation:
-
Extraction from the matrix is often performed using a liquid-liquid extraction with solvents like ethanol (B145695) or methanol[3][9].
-
The extract is then evaporated and reconstituted in a solvent compatible with the mobile phase[6].
-
Capillary Zone Electrophoresis (CZE)
CZE is a high-resolution separation technique that requires a very small sample volume.
-
Instrumentation: A capillary electrophoresis system with a UV or mass spectrometry detector.
-
Capillary: Fused-silica capillary.
-
Buffer: A buffer solution such as sodium phosphate (B84403) is used[5].
-
Separation Voltage: A high voltage is applied across the capillary to achieve separation[5].
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) or ESI-MS for enhanced identification[1][5].
-
Sample Preparation:
-
Liquid-liquid extraction using a solvent like ethanol is a common procedure for extracting isoflavones from samples[1].
-
The resulting extract is then directly injected into the CZE system.
-
Method Validation Workflow
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for "this compound" analysis, based on ICH guidelines.
Caption: Workflow for HPLC Method Validation of "this compound".
References
- 1. Analysis of isoflavones in soy drink by capillary zone electrophoresis coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Soy isoflavone analysis: quality control and a new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
A Comparative Guide to the Quantification of 6"-O-malonylglycitin
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is critical for ensuring product quality, efficacy, and safety. 6"-O-malonylglycitin, a prominent malonylated isoflavone (B191592) found in soy and its derivatives, has garnered significant interest for its potential health benefits. This guide provides a comprehensive cross-validation of the primary analytical methods used for its quantification, supported by experimental data and detailed protocols to inform methodological selection and implementation.
The analytical landscape for isoflavone quantification is dominated by chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.
Quantitative Method Comparison
The performance of analytical methods is assessed through rigorous validation, evaluating parameters such as linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), precision, and accuracy. The following table summarizes key quantitative data for the analysis of isoflavones, including malonylated forms, using HPLC-UV and UPLC-MS/MS.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | > 0.999[1] | ≥ 0.997[2] |
| Limit of Detection (LOD) | 0.05192 μg/mL (for daidzein)[3] | Not explicitly stated for this compound |
| Limit of Quantitation (LOQ) | 0.0600 μg/mL (for genistein)[3] | Approx. 2 ng/mL (for aglycones)[4] |
| Precision (%RSD) | ≤ 2%[3][5] | ≤ 3%[2] |
| Accuracy (Recovery %) | 83.0% - 108.79%[3] | 95% - 102% (for spiked samples)[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common preliminary step for purifying isoflavones from complex matrices involves solid-phase extraction.
-
Objective: To isolate isoflavones and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove lipids and other interferences.
-
Elute the isoflavones with a more polar solvent, such as methanol or acetonitrile (B52724).
-
The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for injection into the chromatography system.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Detection: UV detection is commonly performed at 260 nm, a wavelength at which isoflavones exhibit strong absorbance.[3][7]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
3. LC-MS/MS Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization: Electrospray ionization (ESI) is commonly used, and analysis can be performed in either positive or negative ion mode.[8]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation.[9] For this compound, the protonated molecule [M+H]⁺ would have a precursor m/z of 533.129.[10]
-
Quantification: As with HPLC-UV, quantification is achieved using a calibration curve constructed from the analysis of authentic standards. The high selectivity of MS/MS detection often leads to lower limits of detection and quantification compared to UV detection.[11]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Signaling Pathways and Logical Relationships
While this compound itself is not part of a signaling pathway, its biological activity is often related to its conversion to its aglycone form, glycitein, which can interact with estrogen receptors. The analytical process, however, follows a logical progression from sample preparation to data analysis.
References
- 1. azom.com [azom.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Structural Identification and Conversion Analysis of Malonyl Isoflavonoid Glycosides in Astragali Radix by HPLC Coupled with ESI-Q TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6"-O-malonylglycitin Content in Soybean Cultivars
For researchers and professionals in drug development and scientific research, understanding the phytochemical composition of different soybean cultivars is crucial for harnessing their potential therapeutic benefits. Among the various isoflavones present in soybeans, 6"-O-malonylglycitin is a significant conjugate of the isoflavone (B191592) glycitein. Its concentration can vary substantially among different soybean cultivars, influencing the overall isoflavone profile and potential bioactivity of soy-based products. This guide provides a comparative overview of this compound content in various soybean cultivars, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound
The concentration of this compound in soybeans is influenced by genetic factors, growing conditions, and post-harvest processing.[1][2] The following table summarizes the reported content of this compound in different soybean cultivars based on available scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods and growing environments across studies.
| Soybean Cultivar | This compound Content (µg/g or mg/100g) | Reference |
| Asgrow A-1395 | - | [3] |
| Prairie Brand PB-137 | - | [3] |
| Stine 2500 | - | [3] |
| Prairie Brand PB-193 | - | [3] |
| Golden Harvest H-1196 | - | [3] |
| Korean wild soybean (CW16963) | - | [4] |
| Edamame (average of 7 samples) | 7.08 mg/100g FW | [5] |
| Roasted Soybean (average of 3 samples) | 5.37 mg/100g FW | [6] |
| Miso | 1.574 mg/100g | [7] |
| Soy milk | 0.523 - 2.754 mg/100g | [7] |
| Tofu | 0 - 1.485 mg/100g | [7] |
Note: '-' indicates that the specific value for this compound was not individually reported in the cited study, although the study did quantify other isoflavones.
Malonylated isoflavones, including this compound, are the predominant forms of isoflavones in raw soybeans.[8] However, they are thermally unstable and can be converted to their corresponding glycosides (e.g., glycitin) during processing.[9]
Experimental Protocols
The quantification of this compound in soybean samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Below is a generalized protocol synthesized from various methodologies reported in the literature.[1][10][11]
Sample Preparation and Extraction
-
Sample Grinding: Freeze-dry the soybean seeds and grind them into a fine powder using a laboratory mill.
-
Extraction Solvent: Prepare a solution of 70% methanol (B129727) in water.[10]
-
Extraction Procedure:
-
Weigh approximately 0.5 g of the soybean powder into a 15 ml falcon tube.
-
Add 10 ml of the 70% methanol extraction solvent.
-
Incubate the mixture at 50°C for 1 hour, with intermittent shaking every 15 minutes to ensure thorough extraction.[10]
-
Following incubation, sonicate the tubes for 30 minutes at 30°C.[10]
-
Centrifuge the extract at 12,000 rpm for 20 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]
-
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector is commonly used.[10][11]
-
Mobile Phase:
-
Gradient Elution: A gradient elution program is employed to separate the different isoflavone components. The specific gradient will depend on the column and system but generally involves increasing the proportion of Mobile Phase B over time.
-
Flow Rate: A typical flow rate is 1.0 ml/min.[11]
-
Detection: Set the UV detector to a wavelength of 254 nm for the detection of isoflavones.[10][11]
-
Quantification: Create a calibration curve using a certified standard of this compound to quantify its concentration in the samples based on the peak area.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biochemical context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound in soybeans.
The biosynthesis of this compound is part of the larger isoflavone synthesis pathway in soybeans. It involves the conversion of the isoflavone aglycone, glycitein, into its glycosylated and subsequently malonylated forms.
Caption: Biosynthesis pathway of this compound in soybean.
References
- 1. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Showing details for content value of 6''-O-Malonylglycitin in Soybean, edamame - Phenol-Explorer [phenol-explorer.eu]
- 6. Showing details for content value of 6''-O-Malonylglycitin in Soybean, roasted - Phenol-Explorer [phenol-explorer.eu]
- 7. Showing Compound 6''-Malonylglycitin (FDB018876) - FooDB [foodb.ca]
- 8. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Malonylated Isoflavones in Legumes for Researchers and Drug Development Professionals
An in-depth guide to the prevalence, analysis, and potential biological impact of malonylated isoflavones across various legume species. This document provides objective comparisons and supporting experimental data to inform research and development in nutraceuticals and pharmaceuticals.
Malonylated isoflavones represent a significant subclass of phytoestrogens found predominantly in legumes. These compounds, which are glycosylated isoflavones further esterified with a malonyl group, are the primary forms of isoflavones in raw and minimally processed soy products.[1] Their stability, bioavailability, and biological activity are of considerable interest to researchers in nutrition, food science, and drug discovery. This guide offers a comparative overview of malonylated isoflavones in key legume species, details on their extraction and quantification, and insights into their potential cellular mechanisms of action.
Quantitative Comparison of Malonylated Isoflavones in Legumes
The concentration and composition of malonylated isoflavones vary significantly among different legume species and even between cultivars of the same species.[2] Soybean (Glycine max) is the most prominent source, with malonylated glucosides accounting for the majority of the total isoflavone (B191592) content.[3][4] Other legumes, such as chickpeas, also contain these compounds, though typically in lower concentrations.[5] The following table summarizes the levels of major malonylated isoflavones found in various legumes, providing a basis for comparative studies.
| Legume Species | Malonylated Daidzin (µg/g dry weight) | Malonylated Genistin (µg/g dry weight) | Malonylated Glycitin (µg/g dry weight) | Total Malonylated Isoflavones (µg/g dry weight) | Reference(s) |
| Soybean (Glycine max) | 251.0 - 978.5 | 275.5 - 1102.0 | 20.0 - 150.3 | 546.5 - 2230.8 | [2][6] |
| Chickpea (Cicer arietinum) | Not typically reported | Biochanin A glucoside malonylated: 60 | Not typically reported | >60 | [5] |
| Faba Bean (Vicia faba) | Daidzin reported, malonylated form not quantified | Genistin reported, malonylated form not quantified | Not reported | Not quantified | [7] |
| Lentil (Lens culinaris) | Low levels of daidzein (B1669772) and genistein (B1671435) reported, malonylated forms not quantified | Low levels of daidzein and genistein reported, malonylated forms not quantified | Not reported | Not quantified | [8][9] |
Note: Data is compiled from various sources and analytical methods, which may contribute to variability. The concentrations can be influenced by factors such as cultivar, growing conditions, and post-harvest handling.[2] Malonylated isoflavones are thermally unstable and can be converted to their respective glucosides or aglycones during processing.[6]
Experimental Protocols
Accurate quantification of malonylated isoflavones is crucial for comparative studies. The following is a detailed methodology for the extraction and analysis of these compounds from legume flour, based on established UHPLC-MS/MS methods.
Protocol: Extraction and Quantification of Malonylated Isoflavones
1. Sample Preparation:
-
Lyophilize legume samples (e.g., seeds, sprouts) to dryness.
-
Grind the dried samples into a fine, homogenous powder using a laboratory mill.
-
Store the resulting flour at -20°C in airtight containers until extraction.
2. Extraction:
-
Accurately weigh approximately 0.5 g of the legume flour into a 50 mL centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (B129727) (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol to ensure exhaustive extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
3. UHPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B (linear gradient)
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (precursor ion -> product ion):
-
Malonyl-daidzin: m/z 501 -> 415
-
Malonyl-genistin: m/z 517 -> 431
-
Malonyl-glycitin: m/z 531 -> 445
-
-
-
Quantification: Construct calibration curves using certified reference standards of malonyl-daidzin, malonyl-genistin, and malonyl-glycitin.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the analytical workflow and the biological context of malonylated isoflavones, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Isoflavone Composition and Content in Seeds of Soybean (Glycine max (L.) Merrill) Germplasms with Different Seed Coat Colors and Days to Maturity [kjpr.kr]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. plantbreedbio.org [plantbreedbio.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenols, Saponins and Phytosterols in Lentils and Their Health Benefits: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of "6"-O-malonylglycitin" Measurements
For Researchers, Scientists, and Drug Development Professionals
A global ring test involving 22 laboratories analyzing isoflavone (B191592) levels in soy preparations highlighted significant variation in results, even with duplicate samples.[1] The study suggested that discrepancies arose from differences in analytical methods, including extraction conditions and the purity of standards used.[1] This underscores the critical need for standardized and well-characterized analytical protocols.
Comparison of Analytical Methods
The primary analytical technique for the quantification of "6"-O-malonylglycitin" and other isoflavones is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The choice of method can significantly impact the accuracy and precision of the results. The following table summarizes key parameters from various published HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | YMC-UltraHT Hydrosphere C18 (50 x 2.0 mm i.d., 2 µm)[2] | C18 reversed-phase column[3] | Atlantis dC18 (4.6×150 mm i.d., 5 μm)[4] | Hypersil ODS C18 (4.6 × 250 mm, 5 μm)[5] |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with acetic acid[2] | Gradient of acetonitrile and water[3] | Gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile[4] | Gradient of 0.3% acetic acid and 5% acetonitrile in water (A) and 0.3% acetic acid in acetonitrile (B)[5] |
| Flow Rate | 0.9 mL/min[2] | Not specified | 1.5 mL/min[4] | 1.0 mL/min[5] |
| Detection | UV[2] | UV at 260 nm[3] | UV at 260 nm[4] | UV at 254 nm[5] |
| Run Time | ~3.3 min[2] | Not specified | 28 min (including re-equilibration)[4] | 35 min[5] |
| Validation Data | Separation of 12 isoflavones achieved[2] | Repeatability (RSDr) 1.07-3.31%; Reproducibility (RSDR) 2.29-9.36% for total isoflavones[3] | Linearity (r²) > 0.9994; Intra-day precision <1.65%; Inter-day precision <1.73%; Recovery 94.95–106.45%[6] | Linearity (R) > 0.999 for daidzin, glycitin, and genistin[5] |
Experimental Protocols
Standardization of experimental protocols is paramount for achieving comparable results between laboratories. Below are detailed methodologies for the extraction and analysis of "this compound" from soy-based matrices, based on established methods.
Sample Preparation: Extraction
The choice of extraction solvent and conditions can significantly influence the recovery of malonylated isoflavones, which are known to be thermally unstable.[7]
-
Solvent: A mixture of acetonitrile, water, and dimethylsulfoxide (DMSO) (e.g., 58.5:39.0:2.5 v/v/v) is effective for extracting a broad range of isoflavones.[3] The addition of DMSO has been shown to increase the extraction efficiency of soy isoflavones.[8]
-
Procedure:
-
Grind solid samples to a fine powder.
-
Weigh an appropriate amount of the sample into a screw-cap test tube.
-
Add the extraction solvent and an internal standard.
-
Extract at room temperature for 1 hour with agitation.[3]
-
Dilute the extract with water to reduce the organic solvent concentration.
-
Centrifuge to pellet insoluble material.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.[9]
-
Note: It is crucial to analyze extracts containing malonylated isoflavones promptly, as these forms can degrade in solution.[3]
HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used for the separation of isoflavones.[2][3][4][5]
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed.
-
Gradient Program: The gradient should be optimized to achieve baseline separation of all isoflavone forms, including "this compound." A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.
-
Detection: UV detection at 260 nm is a common and robust method for quantifying isoflavones.[3][4]
-
Quantification: Quantification is performed by comparing the peak area of the analyte with that of a certified reference standard. The use of certified reference materials is essential for accurate quantification.[10][11][12][13]
Method Validation
Any analytical method used for "this compound" quantification should be thoroughly validated to ensure its performance. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
To aid in the understanding of the experimental process and the biochemical context, the following diagrams are provided.
Caption: Experimental workflow for "this compound" analysis.
Caption: Relationship between different forms of soy isoflavones.
References
- 1. Uniform global soy isoflavone testing [beveragedaily.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. alphalabs.co.uk [alphalabs.co.uk]
- 11. Buy 6-O-Malonylglycitin [smolecule.com]
- 12. Isoflavones | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. synthose.com [synthose.com]
A Comparative Guide to the Use of "6"-O-malonylglycitin" as an Internal Standard for Isoflavone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoflavones is critical for research, quality control, and the development of therapeutic products. The use of an appropriate internal standard (IS) is paramount in chromatographic analysis to ensure precision and accuracy by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of "6"-O-malonylglycitin" as a potential internal standard for isoflavone (B191592) analysis, alongside other commonly used alternatives.
Comparison of Internal Standards for Isoflavone Analysis
The selection of an internal standard is a critical step in developing a robust analytical method. An ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the samples, stable throughout the analytical process, and well-resolved chromatographically.
| Feature | This compound | Apigenin | 2,4,4'-Trihydroxydeoxybenzoin |
| Structural Similarity | High (malonylated isoflavone glucoside) | Moderate (flavone aglycone) | Moderate (deoxybenzoin structure) |
| Potential for Natural Occurrence | Present in soy and soy products | Present in various plants, but generally not in soy | Not naturally occurring in soy |
| Commercial Availability | Available from specialized chemical suppliers | Widely available | Available from chemical suppliers |
| Predicted Chromatographic Behavior | Similar retention to other malonylated and glucosylated isoflavones | Elutes later than isoflavone glucosides but may co-elute with some aglycones | Retention time would need to be determined relative to isoflavones |
| Known Stability | Known to be thermally and pH sensitive; can convert to glycitin.[1] | Generally stable under typical analytical conditions | Expected to be stable |
| Primary Advantage | Closely mimics the chemical structure and behavior of malonylated isoflavones. | Good stability and chromatographic properties. | Not present in the sample matrix, avoiding interference. |
| Primary Disadvantage | Potential for degradation during sample processing and its natural presence in soy. | Less structural similarity to isoflavone glucosides. | Less structural similarity to the target isoflavones. |
Experimental Protocols
A generalized experimental protocol for the analysis of isoflavones using an internal standard is provided below. This protocol should be optimized and validated for specific sample matrices and analytical instrumentation.
1. Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.
-
Acids: Formic acid or acetic acid.
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., this compound, apigenin, or 2,4,4'-trihydroxydeoxybenzoin) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target isoflavones and a constant concentration of the internal standard.
-
Sample: Lyophilized and finely ground sample material.
2. Sample Preparation and Extraction
-
Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add a precise volume of the internal standard stock solution.
-
Add 10 mL of extraction solvent (e.g., 80% aqueous methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar compounds. The specific gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 260 nm.
4. Quantification
Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the isoflavones in the samples using the linear regression equation from the calibration curve.
Visualizing the Workflow and Rationale
To aid in understanding the experimental process and the logic behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for isoflavone analysis using an internal standard.
Caption: Rationale for selecting an internal standard and evaluation of this compound.
Conclusion
The choice of an internal standard for isoflavone analysis requires careful consideration of several factors. While this compound offers the advantage of high structural similarity to the malonylated isoflavones often present in soy, its inherent instability and natural occurrence in samples present significant challenges. For routine analysis of a broad range of isoflavones, more stable and non-endogenous compounds like 2,4,4'-trihydroxydeoxybenzoin may be more suitable. However, for studies specifically focused on the fate of malonylated isoflavones during processing or metabolism, the use of an isotopically labeled this compound, if available, would be the ideal internal standard. Ultimately, the selection of the internal standard should be guided by the specific goals of the analysis and validated thoroughly to ensure accurate and reliable results.
References
A Comparative Analysis of the Biological Potency of 6"-O-malonylglycitin and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of various isoflavones, with a focus on 6"-O-malonylglycitin in relation to more extensively studied isoflavones such as genistein, daidzein, and their glycoside and aglycone forms. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to be a valuable resource for research and development in pharmaceuticals and nutraceuticals.
Introduction to Isoflavones
Isoflavones are a class of phytoestrogens, plant-derived compounds with estrogen-like biological activity. They are abundantly found in soybeans and soy products. The primary isoflavones in soybeans exist as glycosides, including daidzin, genistin, and glycitin, as well as their malonylated and acetylated forms. In the gastrointestinal tract, these glycosides can be hydrolyzed by bacterial β-glucosidases to their biologically active aglycone forms: daidzein, genistein, and glycitein. The malonylation of these glycosides, such as in this compound, can influence their bioavailability and subsequent biological effects.
Data Presentation: Comparative Biological Potency
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and estrogenic activities of key isoflavones. It is important to note that direct experimental data for this compound is limited in the current scientific literature. However, existing research on other malonylated isoflavones suggests that they generally exhibit lower biological activity compared to their corresponding aglycones.
Table 1: Antioxidant Activity of Isoflavones (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Isoflavone (B191592) | IC50 (µM) | Reference |
| Genistein | 5.2 - 36.6 | [1][2] |
| Daidzein | >100 | [1] |
| Glycitein | Data not available | |
| Genistin | 159.2 | [3] |
| Daidzin | Data not available | |
| Glycitin | Data not available | |
| This compound | Data not available |
Table 2: Anti-inflammatory Activity of Isoflavones (Inhibition of Pro-inflammatory Cytokines)
This table presents the inhibitory effects of isoflavones on the production of key pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell-based assays.
| Isoflavone | Target Cytokine | Inhibition | Cell Line | Reference |
| Genistein | IL-1β, IL-6, IL-8 | Dose-dependent decrease | MH7A (human synoviocytes) | [4] |
| Daidzein | IL-6 | Significant inhibition | MH7A (human synoviocytes) | [5] |
| Glycitein | IL-6, IL-8 | No significant inhibition | MH7A (human synoviocytes) | [5] |
| Malonylated Isoflavones | IL-1β, IL-6 | Effective inhibition (in vivo) | LPS-induced mice | [6] |
Note: While a study showed that a powder of malonylglucosides was effective in reducing IL-1β and IL-6 in an in vivo model, specific IC50 values for this compound are not available. Generally, aglycones are considered to have more potent anti-inflammatory effects in vitro.[5]
Table 3: Estrogen Receptor Binding Affinity of Isoflavones
The relative binding affinity (RBA) of isoflavones to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is compared to that of estradiol (B170435) (set at 100%). A higher RBA indicates a stronger binding affinity.
| Isoflavone | RBA for ERα (%) | RBA for ERβ (%) | Reference |
| Genistein | 4 | 87 | [7] |
| Daidzein | 0.1 | 0.5 | [7] |
| Glycitein | 0.1 | 0.6 | [7] |
| Malonylated Isoflavones | Lower than aglycones | Lower than aglycones | [8] |
Note: Studies indicate that malonylated isoflavones have lower estrogenic activity than their aglycone counterparts.[8] Isoflavones generally show a higher binding affinity for ERβ over ERα.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of isoflavones.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the isoflavone samples in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the isoflavone sample with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Cytokine Inhibition Assay
Objective: To evaluate the anti-inflammatory effects of isoflavones by measuring their ability to inhibit the production of pro-inflammatory cytokines.
Principle: Immune cells (e.g., macrophages or synoviocytes) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The concentration of cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture: Culture the chosen cell line (e.g., RAW 264.7 macrophages or MH7A synoviocytes) in appropriate media.
-
Treatment: Seed the cells in multi-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the isoflavone for a specific duration.
-
Stimulation: Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS or TNF-α) to the cell culture media.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of the target cytokine (e.g., IL-6 or TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition for each isoflavone concentration and calculate the IC50 value if applicable.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of isoflavones to estrogen receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to a preparation of estrogen receptors (e.g., from rat uterine cytosol).
Procedure:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled estradiol with increasing concentrations of the unlabeled test isoflavone and the receptor preparation.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol. This can be achieved using methods like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from this curve. The Relative Binding Affinity (RBA) is then calculated as: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100
Mandatory Visualization
Isoflavone Metabolism Pathway
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of isoflavone powder produced from soybean cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6"-O-malonylglycitin: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 6"-O-malonylglycitin, a naturally occurring isoflavone (B191592) found in soybeans.[1] While some safety data sheets (SDS) classify this compound as a non-hazardous substance with no specific disposal requirements, it is best practice to handle all chemicals with caution.[2] A safety data sheet for a structurally similar compound, 6''-O-Malonylgenistin, indicates potential hazards such as acute oral toxicity, skin and eye irritation, and respiratory irritation, reinforcing a conservative approach to disposal.[3]
Chemical and Physical Properties
A clear understanding of a substance's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C25H24O13 | [2] |
| Molecular Weight | 532.45 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | 162 °C | [4] |
| Solubility | Soluble in methanol, ethanol, and water | [2] |
Recommended Personal Protective Equipment (PPE)
To minimize exposure risk during handling and disposal, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Disposal Procedure
The following step-by-step process outlines the recommended procedure for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical disposal and considers the potential hazards identified for similar compounds.
Step-by-Step Instructions:
-
Preparation : Before beginning the disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For Small Spills :
-
If a small amount of solid this compound is spilled, carefully sweep it up, avoiding dust generation.
-
For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]
-
Collect the absorbed material or swept solid into a clearly labeled, sealable container for chemical waste.
-
-
Waste Containerization :
-
Place all waste materials, including empty containers and contaminated absorbents, into a designated and properly labeled hazardous waste container. The label should clearly identify the contents as "this compound waste".
-
-
Final Disposal :
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of this material down the drain or in the regular trash.[3][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste pickup and disposal procedures.
-
-
Decontamination :
-
After the waste has been containerized, decontaminate the spill area and any equipment used by wiping with a cloth dampened with alcohol.[3]
-
Thoroughly wash your hands with soap and water after completing the disposal procedure.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical attention.[2][3] |
| Inhalation | Move to fresh air. If you experience breathing difficulties or respiratory irritation, seek medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3] |
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. 137705-39-6・6''-O-Malonylglycitin・139-13831[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asset.conrad.com [asset.conrad.com]
Essential Safety and Logistical Information for Handling 6"-O-malonylglycitin
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount for both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling 6"-O-malonylglycitin, including comprehensive operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the use of appropriate personal protective equipment is crucial to prevent potential exposure. The following table summarizes the recommended PPE.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields | Nitrile gloves and a standard lab coat | Recommended if weighing or handling outside of a ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves and a chemically resistant lab coat | Recommended if not working within a chemical fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile gloves and a disposable gown over a lab coat | A NIOSH-approved respirator (e.g., N95 or higher) is recommended |
It is mandatory to wear general laboratory attire, including long pants and closed-toe shoes, at all times within the laboratory setting.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks and maintain compound integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection process.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
For long-term stability, it is recommended to store the compound at a temperature between 0°C and -20°C.
-
Keep the container tightly sealed to prevent moisture absorption and degradation.
3. Preparation for Use (Weighing and Dissolving):
-
All handling of solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid the inhalation of fine particles.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use an analytical balance with a draft shield when weighing the powdered compound.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents for similar compounds include DMSO and MeOH.
4. Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from handling this compound should be managed in accordance with institutional and local regulations. Given that it is not classified as a dangerous substance, the disposal route for non-hazardous chemical waste is generally appropriate.
1. Waste Segregation:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and paper towels in a dedicated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, chemically resistant waste container labeled for non-hazardous liquid chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as liquid chemical waste. Deface the label on the empty container before disposal in the regular trash.
2. Waste Collection and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible wastes are segregated.
-
Follow your institution's procedures for the collection and disposal of non-hazardous chemical waste. This typically involves contacting the EHS office for pickup.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Standard workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
